molecular formula C6H7BrO3 B1281372 4-Bromo-5-Ethoxy-2(5H)-Furanone CAS No. 32978-38-4

4-Bromo-5-Ethoxy-2(5H)-Furanone

Cat. No.: B1281372
CAS No.: 32978-38-4
M. Wt: 207.02 g/mol
InChI Key: VPULYXZQTHMKTL-UHFFFAOYSA-N
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Description

4-Bromo-5-Ethoxy-2(5H)-Furanone is a useful research compound. Its molecular formula is C6H7BrO3 and its molecular weight is 207.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethoxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPULYXZQTHMKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(=CC(=O)O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497569
Record name 4-Bromo-5-ethoxyfuran-2(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32978-38-4
Record name 4-Bromo-5-ethoxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-ethoxy-2,5-dihydrofuran-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-5-Ethoxy-2(5H)-Furanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 4-Bromo-5-Ethoxy-2(5H)-Furanone

Abstract

This compound is a halogenated furanone derivative. This class of compounds is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development, due to their potential biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, synthesis considerations, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C₆H₇BrO₃.[4][5][6] Its structure consists of a five-membered lactone ring (furanone) substituted with a bromine atom at the 4-position and an ethoxy group at the 5-position. The physicochemical properties are crucial for understanding its behavior in chemical and biological systems.

General and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties of this compound.

PropertyValueReference
IUPAC Name 4-bromo-5-ethoxyfuran-2(5H)-one[5][6]
Alternate Names 4-Bromo-5-ethoxy-2,5-dihydrofuran-2-one, 3-bromo-2-ethoxy-2H-furan-5-one[4]
CAS Number 32978-38-4[4][5][6][7]
Molecular Formula C₆H₇BrO₃[4][5][6]
Molecular Weight 207.02 g/mol [4][5][7]
Exact Mass 205.95786 Da[4]
Monoisotopic Mass 205.95786 Da[4]
Topological Polar Surface Area 35.5 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 2[4]
Complexity 176[4]
XLogP3-AA 1[4]
SMILES CCOC1C(=CC(=O)O1)Br[4]
InChI InChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3[4]
InChIKey VPULYXZQTHMKTL-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway could involve the following conceptual steps, based on general reactions of furanones and related compounds.

G cluster_0 Step 1: Formation of Furanone Ring cluster_1 Step 2: Introduction of Ethoxy Group cluster_2 Step 3: Bromination cluster_3 Step 4: Purification A Precursor Chemicals B Cyclization Reaction A->B e.g., Condensation C 5-Hydroxy-2(5H)-Furanone Derivative D Etherification C->D Ethanol, Acid Catalyst E 5-Ethoxy-2(5H)-Furanone F Electrophilic Bromination E->F e.g., NBS, Initiator G Crude Product H Chromatography G->H I This compound H->I

Caption: Proposed Synthetic Workflow for this compound.

General Experimental Protocol for Bromination

The following is a generalized protocol based on the synthesis of similar compounds, such as the bromination of 4-methoxy-2(5H)-furanone.[1]

  • Dissolution : The starting material, 5-Ethoxy-2(5H)-furanone, is dissolved in a suitable inert solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents : A brominating agent, such as N-Bromosuccinimide (NBS), is added to the solution. A catalytic amount of a radical initiator, like benzoyl peroxide, may also be added.

  • Reaction Conditions : The reaction mixture is heated under reflux for a specified period. The progress of the reaction should be monitored using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Work-up : After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is filtered off. The filtrate is then washed with a sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.

  • Characterization : The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Stability

The reactivity of this compound is largely dictated by the functional groups present in its structure.

  • Lactone Ring : The furanone ring contains an α,β-unsaturated carbonyl system, which is susceptible to nucleophilic attack.

  • Bromoalkene : The bromine atom attached to the double bond can undergo nucleophilic substitution reactions.[2][3]

  • Acetal-like Moiety : The ethoxy group at the 5-position is part of an acetal-like structure, which can be sensitive to acidic conditions.

The compound is expected to be stable under normal storage conditions, which include refrigeration (2-8°C) and protection from light.[7][8] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

Biological Activity and Signaling Pathways

Brominated furanones are known for their ability to interfere with bacterial quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system is often involved in the regulation of virulence factors and biofilm formation.[1][9]

While the specific activity of this compound is not detailed, related compounds have been shown to act as antagonists to the signaling molecules (acyl-homoserine lactones or AHLs) in Gram-negative bacteria.[10] They can disrupt the binding of these signaling molecules to their receptor proteins, thereby inhibiting QS-regulated gene expression.[9]

cluster_bacteria Bacterial Cell AHL AHL Signal Molecule Receptor Receptor Protein (e.g., LuxR) AHL->Receptor Binds DNA Target Gene Promoter Receptor->DNA Activates Expression Virulence Gene Expression DNA->Expression Leads to Furanone 4-Bromo-5-Ethoxy- 2(5H)-Furanone Furanone->Receptor Inhibits Binding

Caption: Simplified Quorum Sensing Inhibition Pathway by a Brominated Furanone.

Safety and Hazard Information

This compound is classified as a hazardous substance.[4] The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][11]

GHS Classification
Hazard ClassCategoryGHS Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Data sourced from PubChem and MedChemExpress safety data sheets.[4][11]

Handling and Personal Protective Equipment (PPE)

Proper safety precautions must be taken when handling this compound.

  • Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear safety goggles with side-shields or a face shield.[11]

    • Skin Protection : Wear impervious protective gloves and clothing.[11]

    • Respiratory Protection : If ventilation is inadequate, use a suitable respirator.[11]

  • Hygiene Measures : Do not eat, drink, or smoke when using this product.[11] Wash hands thoroughly after handling.[11]

Conclusion

This compound is a halogenated heterocyclic compound with potential applications in chemical synthesis and as a probe for studying biological systems, particularly bacterial quorum sensing. Its synthesis requires careful handling of brominating agents, and its use necessitates adherence to strict safety protocols due to its hazardous nature. Further research into the specific biological activities and reaction mechanisms of this compound could provide valuable insights for the development of novel therapeutic agents.

References

4-Bromo-5-Ethoxy-2(5H)-Furanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32978-38-4

Molecular Formula: C₆H₇BrO₃

Molecular Weight: 207.02 g/mol [1]

This technical guide provides a comprehensive overview of 4-Bromo-5-Ethoxy-2(5H)-Furanone, a member of the brominated furanone class of molecules. These compounds have garnered significant interest within the scientific community, particularly for their potential applications in drug development and as research biochemicals for proteomics.[2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available technical data, potential biological activities, and relevant experimental contexts.

Physicochemical Properties and Safety Data

While detailed experimental data for this compound is limited in publicly accessible literature, a summary of its computed physicochemical properties and hazard information is presented below. This data is primarily sourced from comprehensive chemical databases.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Weight207.02 g/mol PubChem
Exact Mass205.95786 DaPubChem
XLogP3-AA (LogP)1.1PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area35.5 ŲPubChem
Heavy Atom Count10PubChem
Complexity176PubChem

Table 2: Hazard Identification [1]

Hazard Statement CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Synthesis and Spectroscopic Data

Due to the lack of publicly available experimental spectroscopic data for this compound, this guide cannot provide specific NMR, IR, or Mass Spectrometry data. Researchers are advised to acquire and analyze this data upon synthesis or procurement of the compound.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are not extensively documented, the broader class of brominated furanones is well-known for its significant bioactivity, most notably as inhibitors of bacterial quorum sensing.[3]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process is crucial for virulence factor production, biofilm formation, and antibiotic resistance in many pathogenic bacteria. Brominated furanones are structural analogues of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria for QS.

The proposed mechanism of action for brominated furanones involves the competitive inhibition of the AHL receptor protein (a LuxR-type transcriptional regulator). By binding to the receptor, the furanone prevents the native AHL from binding and activating the transcription of QS-regulated genes.[4] For example, studies on (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone have shown that it decreases the DNA-binding activity of the LuxR transcriptional regulator in Vibrio harveyi.[5]

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell AHL AHL Signal (Autoinducer) LuxR LuxR-type Receptor AHL->LuxR Binds to DNA DNA (lux box) LuxR->DNA Activates Transcription Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Leads to Furanone 4-Bromo-5-Ethoxy- 2(5H)-Furanone (Antagonist) Furanone->LuxR Competitively Binds & Inhibits caption Figure 1. Proposed mechanism of quorum sensing inhibition by this compound.

Caption: Figure 1. Proposed mechanism of quorum sensing inhibition.

Experimental Protocols (Adapted from Related Compounds)

The following are generalized experimental protocols for assessing the biological activity of quorum sensing inhibitors, adapted from studies on related brominated furanones. These should be optimized for this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible growth of a microorganism and the lowest concentration that results in microbial death.

MIC_MBC_Workflow start Start step1 Prepare serial dilutions of This compound in 96-well plate start->step1 step2 Inoculate wells with standardized bacterial suspension step1->step2 step3 Incubate at 37°C for 24 hours step2->step3 step4 Observe for turbidity to determine MIC step3->step4 step5 Plate aliquots from clear wells onto agar plates step4->step5 step6 Incubate agar plates at 37°C for 24 hours step5->step6 step7 Observe for colony growth to determine MBC step6->step7 end End step7->end caption Figure 2. Experimental workflow for MIC and MBC determination.

Caption: Figure 2. Workflow for MIC and MBC determination.

Methodology:

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a liquid growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 1 x 10⁵ CFU/mL). Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination: Aliquots (e.g., 10 µL) from the wells showing no visible growth are plated onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Biofilm Inhibition Assay

This assay is used to quantify the ability of a compound to prevent the formation of bacterial biofilms.

Methodology:

  • Preparation: A bacterial culture is grown to the mid-logarithmic phase. The culture is then diluted in a fresh growth medium.

  • Treatment: The diluted bacterial culture is added to the wells of a 96-well plate containing various concentrations of this compound. A control with no compound is also prepared.

  • Incubation: The plate is incubated under static conditions at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic cells are gently removed by washing the wells with a phosphate-buffered saline (PBS) solution.

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining and Quantification: The excess stain is washed off, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance is then measured using a microplate reader at a wavelength of approximately 570-590 nm. The percentage of biofilm inhibition is calculated relative to the control.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as modulators of bacterial communication. While specific data on this particular molecule is sparse, the information available for the broader class of brominated furanones suggests that it is a promising candidate for further investigation in the context of antimicrobial drug discovery and as a tool for studying bacterial signaling. Further research is warranted to elucidate its precise synthesis, full spectroscopic characterization, and specific biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and support such future investigations.

References

An In-depth Technical Guide to 4-Bromo-5-Ethoxy-2(5H)-Furanone: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of 4-Bromo-5-Ethoxy-2(5H)-Furanone. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, microbiology, and drug discovery, with a particular focus on its potential as an inhibitor of bacterial communication.

Molecular Structure and Identification

This compound is a synthetic brominated furanone derivative. The core of the molecule is a five-membered lactone ring, a structural motif found in numerous biologically active natural products.[1] The presence of a bromine atom at the 4-position and an ethoxy group at the 5-position are key features that contribute to its chemical reactivity and biological function.

IdentifierValueSource
IUPAC Name 4-Bromo-5-ethoxyfuran-2(5H)-one[2]
CAS Number 32978-38-4[3][4]
Molecular Formula C6H7BrO3[3][4]
SMILES CCOC1OC(=O)C=C1Br[3]
InChIKey VPULYXZQTHMKTL-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Weight 207.02 g/mol [2][4]
Appearance White to off-white solid[5]
Boiling Point 299 °C[5]
Density 1.63 g/cm³[5]
Flash Point 134 °C[5]
Storage Temperature 2-8 °C[5]

Synthesis

Representative Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization.

Materials:

  • Mucobromic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (p-TSA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of mucobromic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Experimental Workflow for Synthesis

G Representative Synthesis Workflow start Start reactants Mucobromic Acid + Ethanol start->reactants reaction Reaction (Stirring at RT or gentle heat) reactants->reaction catalyst H₂SO₄ or p-TSA (catalyst) catalyst->reaction quench Quench with sat. NaHCO₃ reaction->quench extraction Extract with DCM or Et₂O quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following table provides predicted data and typical spectral features for related furanone structures.

SpectroscopyPredicted/Typical Data
¹H NMR Predicted chemical shifts (δ, ppm): Ethoxy group (CH₃ triplet, CH₂ quartet), furanone ring protons.
¹³C NMR Predicted chemical shifts (δ, ppm): Carbonyl carbon, olefinic carbons, carbon bearing the ethoxy group, and ethoxy carbons.
IR (Infrared) Characteristic peaks (cm⁻¹): C=O stretch (lactone), C=C stretch, C-O stretch, C-Br stretch.
Mass Spectrometry Expected m/z for the molecular ion [M]⁺ and characteristic fragmentation patterns including loss of the ethoxy group and bromine.

Biological Activity: Quorum Sensing Inhibition

Brominated furanones are well-documented inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.

Mechanism of Action

In Pseudomonas aeruginosa, the las quorum sensing system is a key regulator of virulence. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then activates the transcription of numerous virulence genes, including those responsible for the production of elastase, pyocyanin, and biofilm formation.

This compound and related compounds are thought to act as competitive inhibitors of LasR. By binding to the ligand-binding domain of LasR, they prevent the binding of the natural autoinducer, thereby inhibiting the activation of downstream virulence genes.

Signaling Pathway of LasR-mediated Quorum Sensing and Inhibition by this compound

G P. aeruginosa Quorum Sensing Inhibition cluster_0 Pseudomonas aeruginosa cell LasI LasI (Synthase) AHL 3O-C12-HSL (Autoinducer) LasI->AHL synthesizes LasR LasR (Receptor) AHL->LasR binds to Complex LasR-AHL Complex AHL->Complex LasR->Complex Virulence Virulence Gene Expression Complex->Virulence activates Furanone 4-Bromo-5-Ethoxy- 2(5H)-Furanone Furanone->LasR competitively inhibits binding of AHL

Caption: Inhibition of the LasR-AHL signaling pathway in P. aeruginosa by this compound.

Experimental Protocols for Biological Assays

The following are representative protocols for assessing the quorum sensing inhibitory activity of this compound.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate statically for 24-48 hours at 37°C.

  • Gently remove the planktonic cells by washing the wells with PBS.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells with PBS to remove excess stain.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Workflow for Biofilm Inhibition Assay

G Biofilm Inhibition Assay Workflow start Start culture Prepare P. aeruginosa culture start->culture plate Plate bacteria in 96-well plate culture->plate add_compound Add 4-Bromo-5-Ethoxy- 2(5H)-Furanone plate->add_compound incubate Incubate (24-48h, 37°C) add_compound->incubate wash1 Wash with PBS (remove planktonic cells) incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash with PBS (remove excess stain) stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize read Read Absorbance at 590 nm solubilize->read

Caption: A generalized workflow for the crystal violet biofilm inhibition assay.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of the LasB elastase, a key virulence factor regulated by quorum sensing.

Materials:

  • Cell-free supernatant from P. aeruginosa cultures grown with and without the test compound.

  • Elastin-Congo Red (ECR)

  • ECR Assay Buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell-free supernatants from P. aeruginosa cultures grown for 18-24 hours with varying concentrations of this compound.

  • Prepare a suspension of ECR in the assay buffer (e.g., 5 mg/mL).

  • In a 96-well plate, add 100 µL of the ECR suspension to each well.

  • Add 50 µL of the cell-free supernatant to the corresponding wells.

  • Incubate the plate at 37°C for 4-6 hours with gentle shaking.

  • Centrifuge the plate to pellet the undigested ECR.

  • Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a blue-green phenazine pigment and virulence factor.

Materials:

  • Cell-free supernatant from P. aeruginosa cultures.

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Grow P. aeruginosa in a suitable medium (e.g., King's A broth) with and without the test compound for 24-48 hours.

  • Centrifuge the cultures to obtain the cell-free supernatant.

  • Extract the pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform layer into 0.2 M HCl. The pyocyanin will turn the acidic aqueous layer pink.

  • Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient.

Potential Applications in Drug Development

The ability of this compound to inhibit quorum sensing makes it a promising candidate for the development of anti-virulence therapies. By disarming pathogens rather than killing them, such compounds may exert less selective pressure for the development of resistance compared to traditional antibiotics. Potential applications include:

  • Adjuvants to conventional antibiotics: By inhibiting biofilm formation and virulence factor production, these compounds could render bacteria more susceptible to existing antibiotics.

  • Coatings for medical devices: Impregnating catheters, implants, and other medical devices with quorum sensing inhibitors could prevent the formation of biofilms.

  • Treatment of chronic infections: In diseases like cystic fibrosis, where P. aeruginosa biofilms are a major cause of morbidity and mortality, quorum sensing inhibitors could offer a novel therapeutic strategy.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its efficacy and safety in preclinical models.

References

An In-depth Technical Guide on the Biological Activity of Brominated 2(5H)-Furanones

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-Bromo-5-Ethoxy-2(5H)-Furanone: Publicly available scientific literature contains limited specific data regarding the biological activity of this compound. Therefore, this guide provides a comprehensive overview of the biological activities of structurally related and extensively studied brominated 2(5H)-furanones. These compounds share a common chemical scaffold and often exhibit similar biological properties. The information presented herein serves as a valuable resource for understanding the potential therapeutic applications of this class of molecules.

Introduction

2(5H)-Furanone derivatives are a class of α,β-unsaturated γ-lactones that have garnered significant interest in the scientific community. These heterocyclic compounds are found in various natural sources, including marine organisms, plants, and microorganisms.[1] Notably, the red algae Delisea pulchra produces a variety of brominated furanones as a natural defense mechanism to prevent bacterial colonization on its surface.[1] This has led to extensive research into the wide spectrum of pharmacological properties exhibited by these compounds, which include antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This technical guide aims to provide a detailed overview of these activities, supported by quantitative data, experimental protocols, and mechanistic pathways.

Antimicrobial and Anti-biofilm Activity

Brominated 2(5H)-furanones are renowned for their ability to combat bacterial infections, often not by direct bactericidal action, but by disrupting bacterial communication and virulence—an approach known as anti-virulence therapy.[1]

Mechanism of Action: Quorum Sensing (QS) Inhibition

In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, cell-to-cell communication, or quorum sensing (QS), is mediated by N-acyl homoserine lactone (AHL) signal molecules. This system regulates the expression of virulence factors and biofilm formation.[1] Brominated furanones, being structural mimics of AHLs, can competitively bind to the signal receptor proteins (e.g., LuxR-type proteins), thereby inhibiting the QS cascade.[1][2] This disruption prevents the bacteria from coordinating their pathogenic activities.

Mechanism of Action: Reactive Oxygen Species (ROS) Induction in Gram-Positive Bacteria

While QS inhibition is a primary mechanism against Gram-negative bacteria, certain furanone derivatives employ a different strategy against Gram-positive pathogens like Staphylococcus aureus. For instance, the chlorinated 2(5H)-furanone derivative, F105, has been shown to penetrate the bacterial cell and induce the formation of reactive oxygen species (ROS).[1][3] This leads to significant oxidative damage. Concurrently, these derivatives can impair the cell's antioxidant defense systems, resulting in potent bactericidal activity.[1]

Quantitative Antimicrobial and Anti-biofilm Data

The following table summarizes the quantitative antimicrobial and anti-biofilm activities of various brominated 2(5H)-furanone derivatives.

Compound/Derivative NameTarget OrganismActivity TypeConcentration/ValueReference
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneEscherichia coliBiofilm Inhibition60 µg/mL (55% reduction in thickness)[4]
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneVibrio harveyiQS Inhibition (AI-1)10 µg/mL (3300-fold inhibition)[4]
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneVibrio harveyiQS Inhibition (AI-2)10 µg/mL (5500-fold inhibition)[4]
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)Pseudomonas aeruginosaPyocyanin Production Inhibition50 µM[2]
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)Pseudomonas aeruginosaBiofilm Formation Inhibition50 µM[2]
5-(dibromomethylene)-2(5H)-furanone (GBr)Pseudomonas aeruginosaPyocyanin Production Inhibition25 µM & 50 µM[2]
5-(dibromomethylene)-2(5H)-furanone (GBr)Pseudomonas aeruginosaBiofilm Formation Inhibition25 µM & 50 µM[2]
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneStaphylococcus aureusMIC15 µM[5]
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneStaphylococcus epidermidisMIC30 - 65 µM[5]
3-chloro...-2(5H)-furanone (F105)Staphylococcus aureusMIC8 µg/mL[3]
3-chloro...-2(5H)-furanone (F105)Staphylococcus aureusMBC32 µg/mL[3]
3-chloro...-2(5H)-furanone (F105)Staphylococcus epidermidisMIC16 µg/mL[3]
3-chloro...-2(5H)-furanone (F105)Bacillus cereusMIC8 µg/mL[3]
3-chloro...-2(5H)-furanone (F105)Bacillus subtilisMIC16 µg/mL[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBPC: Minimal Biofilm-Preventing Concentration.

Anti-inflammatory Activity

Certain 2(5H)-furanone derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory diseases.

Mechanism of Action: Inhibition of COX and LOX Pathways

The inflammatory response is largely mediated by prostaglandins and leukotrienes, which are metabolites of arachidonic acid. The synthesis of these molecules is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have shown potent anti-inflammatory effects, suggesting that they act by inhibiting the cyclooxygenase pathway, thereby reducing the production of inflammatory prostaglandins.[6]

Quantitative Anti-inflammatory and Antioxidant Data

The following table presents quantitative data for the anti-inflammatory and antioxidant activities of novel 4,5-diaryl-3-hydroxy-2(5H)-furanone derivatives.[6]

CompoundActivity TypeIC50 Value
5g (bearing a 2,3-dihydroxy phenyl ring)DPPH Radical Scavenging10.3 µM
5gSuperoxide Anion Quenching0.187 mM
5gLipid Peroxidation Inhibition0.129 mM

Anticancer Activity

The cytotoxic potential of 2(5H)-furanone derivatives against various cancer cell lines has been an active area of research.

Mechanism of Action

Several mechanisms for the anticancer activity of brominated furanones have been proposed, including:

  • Induction of Apoptosis: Some bromofuran-2(5H)-ones have been shown to induce cell death by apoptosis.[7]

  • Reactive Oxygen Species (ROS) Production: The cytotoxicity of some derivatives is associated with the production of ROS, leading to oxidative stress and cell death.[7]

  • Cell Cycle Arrest: Certain bis-2(5H)-furanone derivatives can induce cell cycle arrest, for instance, at the S-phase or G2/M phase in glioma and breast cancer cells, respectively.[8][9]

  • DNA Interaction: Some compounds have been shown to interact with DNA, suggesting that DNA may be a potential target.[8][9]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various furanone derivatives against different cancer cell lines.

Compound/Derivative NameCancer Cell LineActivity TypeIC50 ValueReference
(E)-5-(Bromomethylene)furan-2-(5H)-onePC-3 (Prostate)Cytotoxicity0.93 ± 0.02 µM[7]
3,4-dibromofuran-2(5H)-oneHCT-116 (Colon)Cytotoxicity0.4 ± 0.04 µM[7]
Bis-2(5H)-furanone derivative 4eC6 (Glioma)Cytotoxicity12.1 µM[8][10]
4-biphenylamino-5-halo-2(5H)-furanone 3jMCF-7 (Breast)Cytotoxicity11.8 µM[9]
3,4-dihalogenated 2(5H)-furanone epoxide 7MAC13/MAC16Cytotoxicity50 nM[11]
3,4-dihalogenated 2(5H)-furanone aziridine 8MAC13/MAC16Cytotoxicity30 nM[11]

Experimental Protocols

This section provides standardized methodologies for evaluating the key biological activities of 2(5H)-furanone derivatives.

Protocol 1: Determination of Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Furanone Solutions: The furanone compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the serially diluted compound. The plate also includes a positive control (bacteria without compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated onto an appropriate agar medium. The plates are incubated, and the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
  • Preparation of Bacterial Culture and Compound Dilutions: Similar to the MIC protocol, a bacterial culture is grown and diluted. Serial dilutions of the furanone compound are prepared in a 96-well plate.

  • Inoculation and Incubation: The bacterial suspension is added to the wells. The plate is incubated without agitation for a period that allows for biofilm formation (e.g., 24-48 hours).

  • Washing: After incubation, the planktonic cells are gently removed by washing the wells with a buffer solution (e.g., PBS).

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining and Quantification: Excess stain is washed off, and the plate is air-dried. The bound crystal violet is then solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the control wells without the compound.

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the furanone derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Visualizations

Experimental and Mechanistic Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways related to the activity of brominated 2(5H)-furanones.

cluster_antimicrobial Antimicrobial Screening cluster_antiinflammatory Anti-inflammatory Screening cluster_anticancer Anticancer Screening MIC/MBC Assay MIC/MBC Assay Biofilm Assay Biofilm Assay MIC/MBC Assay->Biofilm Assay QS Inhibition Assay QS Inhibition Assay Biofilm Assay->QS Inhibition Assay COX/LOX Inhibition COX/LOX Inhibition Antioxidant Assays Antioxidant Assays COX/LOX Inhibition->Antioxidant Assays MTT Assay MTT Assay Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Furanone Compound Furanone Compound Furanone Compound->MIC/MBC Assay Furanone Compound->COX/LOX Inhibition Furanone Compound->MTT Assay

Caption: General workflow for screening the biological activity of furanone compounds.

cluster_gram_negative Gram-Negative Bacterium AHL Signal AHL Signal LuxR Receptor LuxR Receptor AHL Signal->LuxR Receptor Binds & Activates Virulence Genes Virulence Genes LuxR Receptor->Virulence Genes Activates Transcription Biofilm & Virulence Biofilm & Virulence Virulence Genes->Biofilm & Virulence Expression Furanone Furanone Furanone->LuxR Receptor Competitively Binds & Inhibits

Caption: Quorum Sensing (QS) inhibition in Gram-negative bacteria by furanones.

cluster_gram_positive Gram-Positive Bacterium Furanone Furanone Cellular Components Cellular Components Furanone->Cellular Components Penetrates Cell Antioxidant Defense Antioxidant Defense Furanone->Antioxidant Defense Inhibits ROS ROS (Oxidative Stress) Cellular Components->ROS Induces Production Cell Death Cell Death ROS->Cell Death Causes Damage Antioxidant Defense->ROS Neutralizes cluster_inflammation Arachidonic Acid Inflammatory Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Furanones Furanones Furanones->COX Pathway Inhibit Furanones->LOX Pathway Inhibit

References

Spectroscopic Profile of 4-Bromo-5-Ethoxy-2(5H)-Furanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Bromo-5-Ethoxy-2(5H)-Furanone (CAS No: 32978-38-4). Due to the limited availability of published experimental data for this specific molecule, this document outlines the anticipated spectroscopic characteristics based on the analysis of analogous furanone structures. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

This compound is a halogenated furanone derivative with the molecular formula C₆H₇BrO₃ and a molecular weight of 207.02 g/mol . Its structure, featuring a lactone ring, a bromine substituent, and an ethoxy group, dictates its characteristic spectroscopic behavior.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are estimations derived from the analysis of similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.2 - 6.5Singlet1HH-3 (vinylic proton)
~5.5 - 5.8Singlet1HH-5 (acetal proton)
~3.6 - 4.0Quartet2H-OCH₂CH₃
~1.2 - 1.4Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
~168 - 172C-2 (C=O, lactone)
~125 - 130C-4 (vinylic carbon with Br)
~120 - 125C-3 (vinylic carbon with H)
~100 - 105C-5 (acetal carbon)
~65 - 70-OCH₂CH₃
~14 - 16-OCH₂CH₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (vinylic)
~2980, ~2890MediumC-H stretch (aliphatic)
~1760 - 1780StrongC=O stretch (γ-lactone)
~1640 - 1660MediumC=C stretch
~1100 - 1200StrongC-O stretch (ether and lactone)
~600 - 700Medium-StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
206/208High[M]⁺ (Molecular ion peak with Br isotopes)
178/180Medium[M - C₂H₄]⁺
161/163Medium[M - OCH₂CH₃]⁺
133/135Medium[M - C₂H₄O - CO]⁺
79/81High[Br]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat sample directly on the ATR crystal. For thin-film analysis, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), deposit the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and report the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Employ Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. The presence of bromine will be indicated by characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

chemical_structure cluster_furanone This compound C1 O C2 C=O C1->C2 C3 CH C2->C3 C4 C-Br C3->C4 C5 CH C4->C5 C5->C1 O_ether O C5->O_ether CH2 CH2 O_ether->CH2 CH3 CH3 CH2->CH3

Caption: Chemical structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Data Analysis & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

An In-depth Technical Guide to 4-Bromo-5-Ethoxy-2(5H)-Furanone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(5H)-furanone scaffold, a five-membered heterocyclic lactone, is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with diverse biological activities. The introduction of a bromine atom and an ethoxy group at the 4- and 5-positions, respectively, gives rise to 4-Bromo-5-Ethoxy-2(5H)-Furanone, a core structure for a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its analogs. Detailed experimental protocols for synthesis and biological evaluation are provided, along with tabulated quantitative data for easy comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic applications of this promising class of compounds.

Introduction

2(5H)-furanone derivatives are a class of α,β-unsaturated γ-lactones that have garnered significant attention in the scientific community due to their wide range of pharmacological properties. These compounds are found in various natural sources, including marine algae, and can also be accessed through chemical synthesis. Brominated furanones, in particular, have been extensively studied for their potent antimicrobial, anti-inflammatory, and anticancer activities. This guide focuses on this compound and its derivatives, exploring their chemical synthesis, biological evaluation, and potential as therapeutic agents.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves multi-step reaction sequences starting from readily available precursors. The following section details a general experimental protocol for the synthesis of the core compound, based on established methodologies for similar furanone derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route, integrating common methods for the synthesis of 5-alkoxy-furanones and subsequent bromination.

Materials:

  • Furfural

  • Ethanol

  • Rose Bengal

  • Oxygen source

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, UV lamp for photo-oxidation, etc.)

Step 1: Synthesis of 5-Ethoxy-2(5H)-furanone

  • Photo-oxidation of Furfural: Dissolve furfural in ethanol in a photoreactor. Add a catalytic amount of Rose Bengal as a photosensitizer.

  • Bubble oxygen through the solution while irradiating with a suitable light source (e.g., a high-pressure mercury lamp) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 5-ethoxy-2(5H)-furanone. This intermediate can be purified by column chromatography on silica gel.

Step 2: Bromination of 5-Ethoxy-2(5H)-furanone

  • Free Radical Bromination: Dissolve the 5-ethoxy-2(5H)-furanone from Step 1 in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or BPO.

  • Reflux the reaction mixture, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

  • ¹H NMR: Expected signals would include those for the ethoxy group (a triplet and a quartet), and protons on the furanone ring.

  • ¹³C NMR: Expected signals would correspond to the carbonyl carbon, the double bond carbons, the carbon bearing the bromine, the carbon bearing the ethoxy group, and the carbons of the ethoxy group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of C₆H₇BrO₃ (207.02 g/mol ) and the characteristic isotopic pattern for a bromine-containing compound.[1]

Synthesis of Analogs

The synthesis of analogs can be achieved by modifying the starting materials or reaction conditions. For instance, using different alcohols in the first step will yield various 5-alkoxy derivatives.[2] The alkyl or aryl substitutions at other positions of the furanone ring can be introduced by employing appropriately substituted starting materials or through cross-coupling reactions on a pre-formed furanone core.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. This section summarizes the key findings and presents quantitative data in tabular format.

Antimicrobial and Anti-biofilm Activity

Brominated furanones are well-known for their ability to interfere with bacterial communication, a process known as quorum sensing (QS), which regulates virulence factor production and biofilm formation.[3] This anti-virulence approach is a promising strategy to combat antibiotic resistance.

Mechanism of Action: Quorum Sensing Inhibition

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, quorum sensing is mediated by N-acyl homoserine lactone (AHL) signaling molecules. Brominated furanones, being structural analogs of AHLs, can competitively bind to the LuxR-type receptors, thereby inhibiting the transcription of virulence genes. This leads to a reduction in the production of virulence factors and the inhibition of biofilm formation.

Quorum_Sensing_Inhibition Furanone Brominated Furanone (e.g., 4-Bromo-5-Ethoxy- 2(5H)-Furanone) LuxR LuxR Furanone->LuxR Competitively Binds & Inhibits

Quantitative Antimicrobial Data

Compound/AnalogTarget OrganismActivityMIC/IC₅₀ (µg/mL)Reference
Furanone C-30Pseudomonas aeruginosaBiofilm Inhibition100% inhibition at 256[4]
Furanone C-30Pseudomonas aeruginosaBiofilm Eradication90% eradication at 256[4]
Thio-derivative F12Bacillus subtilisBiofilm Repression10[5]
Thio-derivative F15Bacillus subtilisBiofilm Repression10[5]
Thio-derivative F94Bacillus subtilisBiofilm Repression10[5]
Furanone F131Staphylococcus aureusAntibacterial8-16[6]
Furanone F131Candida albicansAntifungal32-128[6]
Furanone F131S. aureus - C. albicansBiofilm Prevention (MBPC)8-16[6]
Anti-inflammatory Activity

Certain furanone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: COX/LOX Inhibition

The inflammatory response is largely mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Some furanone derivatives have been shown to inhibit these enzymes, thereby reducing the production of these inflammatory mediators.

Anti_Inflammatory_Pathway Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A₂ COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Furanone Furanone Derivatives Furanone->COX Inhibition Furanone->LOX Inhibition

Quantitative Anti-inflammatory Data

Compound/AnalogTarget EnzymeIC₅₀ (µM)Reference
DFUHuman COX-20.041[7]
DFUHuman COX-1>50[7]
Pterostilbene-oxime ether derivative 7COX-20.085[8]
1,3-Dihydro-2H-indolin-2-one derivative 4eCOX-22.35[9]
1,3-Dihydro-2H-indolin-2-one derivative 9hCOX-22.422[9]
1,3-Dihydro-2H-indolin-2-one derivative 9iCOX-23.34[9]
Anticancer Activity

A growing body of evidence suggests that furanone derivatives possess significant cytotoxic effects against various cancer cell lines, operating through multiple mechanisms.

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

Furanone derivatives have been shown to induce cell cycle arrest at different phases, preventing cancer cell proliferation. Additionally, they can trigger apoptosis (programmed cell death) through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Anticancer_Mechanisms cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Furanone Furanone Derivatives G1_S G1/S Phase Arrest Furanone->G1_S S_Phase S Phase Arrest Furanone->S_Phase G2_M G2/M Phase Arrest Furanone->G2_M Intrinsic Intrinsic Pathway (Mitochondrial) Furanone->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Furanone->Extrinsic Caspase_Activation Caspase Activation Apoptosis Apoptosis

Quantitative Anticancer Data

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Bis-2(5H)-furanone (4e)C6 (Glioma)12.1[10]
5-O-silylated MBA (3a)HCT-116 (Colon)1.3
5-O-silylated MBA (3d)HCT-116 (Colon)1.6
N-2(5H)-furanonyl sulfonyl hydrazone (5k)MCF-7 (Breast)14.35

Detailed Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Protocol: Anti-biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Test compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the growth medium in the wells of a 96-well plate. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Biofilm_Assay_Workflow Start Start Prepare_Plate Prepare 96-well plate with compound dilutions Start->Prepare_Plate Inoculate Inoculate with bacterial suspension Prepare_Plate->Inoculate Incubate Incubate (24-48h) to form biofilm Inoculate->Incubate Wash_Planktonic Wash to remove planktonic cells Incubate->Wash_Planktonic Stain Stain with 0.1% Crystal Violet Wash_Planktonic->Stain Wash_Excess Wash to remove excess stain Stain->Wash_Excess Solubilize Solubilize bound stain with 30% Acetic Acid Wash_Excess->Solubilize Measure Measure Absorbance (570-595 nm) Solubilize->Measure End End Measure->End

Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compound stock solution

  • Assay buffer

  • 96-well black microtiter plate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (enzyme with no inhibitor).

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe to each well.

  • Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in culture plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in the PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI dye intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their potential to combat antimicrobial resistance through quorum sensing inhibition, to mitigate inflammation via COX/LOX inhibition, and to induce cancer cell death through cell cycle arrest and apoptosis makes them attractive candidates for further drug development. The synthetic accessibility of the furanone core allows for the generation of diverse chemical libraries for structure-activity relationship studies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of these compounds for therapeutic applications. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this exciting class of molecules.

References

Technical Guide: Solubility of 4-Bromo-5-Ethoxy-2(5H)-Furanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-Ethoxy-2(5H)-Furanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a substituted furanone derivative.[1][2][3] The furanone ring is a core structure in many biologically active compounds, and brominated furanones, in particular, have been investigated for their potential to interfere with bacterial quorum sensing.[4] Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development settings.

Compound Properties:

  • Molecular Formula: C₆H₇BrO₃[1][2][5]

  • Molecular Weight: 207.02 g/mol [1][5]

  • Structure: The molecule contains a polar lactone (cyclic ester) group, an ether linkage, and a bromine atom, which contribute to its overall polarity and potential for hydrogen bonding.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by its various functional groups. The presence of a polar lactone and an ether group suggests it will have some solubility in polar organic solvents. The bromo- and ethoxy- groups, along with the carbon backbone, contribute some non-polar character.

Based on its structure, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe compound can act as a hydrogen bond acceptor at its oxygen atoms. However, the overall size and the presence of the bromine atom may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water. Unsubstituted 2(5H)-Furanone is soluble in water and ethanol.[7]
Polar Aprotic Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the polar lactone and ether groups of the furanone. The synthesis of a library of substituted furans has been successfully carried out in acetonitrile, suggesting good solubility.[8]
Non-Polar Hexane, TolueneLowThe significant polarity from the lactone and ether functional groups will likely result in poor solubility in non-polar hydrocarbon solvents.
Halogenated Dichloromethane (DCM), Chloroform, Carbon Tetrachloride (CCl₄)Moderate to HighThese solvents have a moderate polarity and can effectively solvate a range of organic molecules. The synthesis of a similar compound, 3-bromo-4-methoxy-2(5H)-furanone, was conducted in CCl₄, indicating that halogenated solvents are likely effective for this class of compounds.[4]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on standard laboratory procedures for solubility assessment.[6][9][10]

Materials:

  • This compound

  • A range of organic solvents (e.g., as listed in the table above)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath)

Procedure:

  • Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a clean, dry test tube.

  • Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.5 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 60 seconds) to ensure thorough mixing.[6]

  • Observation: Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble at that concentration.

  • Incremental Addition: If the solid has not fully dissolved, continue to add small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used.

  • Quantification: Calculate the solubility in terms of g/L or mg/mL.

  • Insoluble Determination: If the solid does not dissolve after adding a significant volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble.[9]

  • Temperature Control: For more precise measurements, conduct the experiment at a constant temperature, as solubility is temperature-dependent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

G start Start: Weigh 10 mg of This compound add_solvent Add 0.5 mL of selected organic solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex dissolved_check Is the compound completely dissolved? vortex->dissolved_check soluble Soluble: Record total solvent volume and calculate solubility dissolved_check->soluble Yes volume_check Is total volume > 3 mL? dissolved_check->volume_check No end End soluble->end add_more_solvent Add another 0.5 mL of solvent add_more_solvent->vortex volume_check->add_more_solvent No insoluble Insoluble: Record as sparingly soluble or insoluble volume_check->insoluble Yes insoluble->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Natural Occurrence of Brominated Furanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated furanones are a class of halogenated secondary metabolites predominantly found in marine environments.[1][2] Initially isolated from the red alga Delisea pulchra, these compounds have garnered significant scientific interest due to their potent biological activities, most notably their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[1][2][3][4] This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and mechanisms of action of brominated furanones. It summarizes key quantitative data, details relevant experimental protocols for their study, and presents visual diagrams of their molecular pathways and experimental workflows to support further research and development in this promising field.

Natural Sources and Ecological Role

The primary natural source of brominated furanones is the marine red alga Delisea pulchra, which is found in the waters of Southern Australia, New Zealand, and the Antarctic and Subantarctic regions.[1] Within the alga, these compounds are synthesized as secondary metabolites and are localized in the vesicular gland cells.[1] They serve a crucial ecological function as a chemical defense mechanism, protecting the alga from colonization by bacteria (biofouling), epiphytes, and grazing by marine herbivores.[1][4][5] The concentration of these furanones on the alga's surface has been observed to be inversely proportional to the degree of bacterial colonization.[6] Over 20 different polyhalogenated furanones have been identified from Delisea pulchra.[7]

Biosynthesis

While the complete biosynthetic pathway is not fully elucidated, the formation of brominated furanones in marine algae is understood to involve enzyme-mediated halogenation. The key enzymes in this process are vanadium-dependent haloperoxidases, specifically bromoperoxidases (BrPO).[8] These enzymes catalyze the oxidation of bromide ions (Br⁻) from seawater in the presence of hydrogen peroxide, producing a reactive bromine species.[8][9] This reactive intermediate then participates in the electrophilic bromination of organic precursors, leading to the formation of the diverse range of brominated furanones found in Delisea pulchra.[8]

Key Biological Activities and Mechanisms of Action

Brominated furanones are renowned for their ability to modulate bacterial behavior at non-growth-inhibiting concentrations, making them attractive candidates for anti-virulence therapies.[3][10] Their primary mechanisms of action involve the disruption of bacterial cell-to-cell communication.

Inhibition of Acyl-Homoserine Lactone (AHL) Quorum Sensing

The most extensively studied activity of brominated furanones is the inhibition of quorum sensing (QS) in Gram-negative bacteria.[3] Many of these bacteria utilize N-acyl homoserine lactone (AHL) molecules as autoinducers for communication.[3]

  • Mechanism: Halogenated furanones are structural analogues of AHLs.[1][4] This structural similarity allows them to competitively bind to the AHL receptor proteins (LuxR-type transcriptional activators).[1][11] By occupying the binding site, the furanone displaces the native AHL signal molecule, preventing the activation of target genes.[1] This disruption inhibits a host of QS-regulated phenotypes, including biofilm formation, swarming motility, and the production of virulence factors such as proteases and elastases.[10][12][13][14] This mechanism has been demonstrated in various pathogens, including Pseudomonas aeruginosa and Erwinia carotovora.[12][14]

G cluster_bacteria Gram-Negative Bacterium AHL AHL Signal (Autoinducer) LuxR LuxR-type Receptor AHL->LuxR Binds & Activates DNA Target DNA LuxR->DNA Binds & Regulates Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Gene Expression Furanone Brominated Furanone Furanone->LuxR Competitively Binds & Inhibits

Caption: Mechanism of AHL Quorum Sensing Inhibition.
Inactivation of LuxS and Disruption of Autoinducer-2 (AI-2) Signaling

G cluster_pathway AI-2 Biosynthesis Pathway SRH S-ribosyl- homocysteine (SRH) LuxS LuxS Enzyme SRH->LuxS Substrate AI2 Autoinducer-2 (AI-2) Signal LuxS->AI2 Catalyzes Inactive_LuxS Inactive LuxS (Covalently Modified) Communication Inter-species Communication AI2->Communication Furanone Brominated Furanone Furanone->LuxS Covalently Modifies

Caption: Mechanism of LuxS Enzyme Inactivation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of brominated furanones.

Table 1: Naturally Occurring Brominated Furanones from Delisea pulchra

Compound NameMolecular FormulaKey Structural FeaturesReference(s)
(5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneC₉H₁₀Br₂O₂Butyl group at C3, monobromomethylene group at C5[8][12][16]
4-Bromo-3-butyl-5-(dibromomethylene)-2(5H)-furanoneC₉H₉Br₃O₂Butyl group at C3, dibromomethylene group at C5[8][12]
(Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanoneC₇H₇Br₂O₂Ethyl group at C3, monobromomethylene group at C5[3]
A range of other polyhalogenated furanones (over 20 identified)VariesVarying alkyl chain lengths and halogenation patterns[7]

Table 2: Biofilm Inhibition Activity of Brominated Furanones

CompoundTarget OrganismActivity MetricValueReference(s)
(Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone (Fur-5)Salmonella enterica serovar TyphimuriumIC₅₀~10 µM[3]
(Z)-4-bromo-5-(bromomethylene)-3-propyl-2(5H)-furanone (Fur-6)Salmonella enterica serovar TyphimuriumIC₅₀~2.5 µM[3]
(Z)-4-bromo-5-(bromomethylene)-3-pentyl-2(5H)-furanone (Fur-8)Salmonella enterica serovar TyphimuriumIC₅₀~2.5 µM[3]
Synthetic Bicyclic Brominated Furanones (BBFs)P. aeruginosa & E. coliInhibitionEffective at 400 µM[10]
GBr FuranoneP. aeruginosa PA14Inhibition90% inhibition at 10 µM[12]

Experimental Protocols

This section details common methodologies for the extraction, characterization, and biological evaluation of brominated furanones.

Extraction and Isolation from Delisea pulchra

The extraction of furanones from algal biomass is typically achieved using organic solvents, followed by chromatographic purification.

  • 1. Sample Preparation: Collect fresh Delisea pulchra and freeze-dry or air-dry the material. Grind the dried algae into a fine powder to maximize surface area for extraction.

  • 2. Solvent Extraction:

    • Perform exhaustive extraction of the algal powder using a non-polar or moderately polar solvent. Dichloromethane (CH₂Cl₂) or a mixture of hexane and ethyl acetate is commonly used.[7][17]

    • Extraction can be done at room temperature with stirring for 24-48 hours or via Soxhlet extraction for higher efficiency.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.

  • 3. Chromatographic Purification:

    • Subject the crude extract to flash column chromatography on silica gel.[18][19]

    • Elute with a solvent gradient, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[17]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.

    • Further purify the fractions containing furanones using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (e.g., C18) and a methanol/water or acetonitrile/water mobile phase.

Structural Characterization

The structures of isolated furanones are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish connectivity and finalize the structure.[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.[20] The characteristic isotopic pattern of bromine is a key indicator in the mass spectrum.

  • Other Techniques: Ultraviolet (UV) and Infrared (IR) spectroscopy provide additional information about the chromophores and functional groups present in the molecule.[7]

G cluster_collection Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Identification A Collection of Delisea pulchra B Drying (Freeze-drying) A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Dichloromethane) C->D E Crude Extract Concentration D->E F Silica Gel Flash Chromatography E->F G HPLC Purification F->G H Pure Brominated Furanone G->H I Spectroscopic Analysis (NMR, MS, IR, UV) H->I J Structure Elucidation I->J

Caption: Workflow for Furanone Isolation and Identification.
Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is widely used to quantify the effect of compounds on bacterial biofilm formation.

  • 1. Preparation: Grow a bacterial culture (e.g., S. enterica, P. aeruginosa) overnight in a suitable medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • 2. Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to wells containing serial dilutions of the test furanone (dissolved in a suitable solvent like ethanol or DMSO). Include positive (bacteria only) and negative (medium only) controls, as well as solvent controls.

  • 3. Incubation: Incubate the plate under static conditions for 24-48 hours at an appropriate temperature (e.g., 30°C or 37°C) to allow for biofilm formation.

  • 4. Staining:

    • Carefully discard the planktonic culture from the wells and gently wash the wells with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent cells.

    • Add a 0.1% (w/v) solution of crystal violet to each well and incubate for 15-20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • 5. Quantification:

    • Solubilize the stain bound to the biofilm by adding an appropriate solvent (e.g., 30% acetic acid or absolute ethanol).

    • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of ~570-595 nm. The absorbance is directly proportional to the amount of biofilm formed.

    • Calculate the percentage of inhibition relative to the solvent control and determine the IC₅₀ value.[3]

Conclusion and Future Outlook

Naturally occurring brominated furanones from Delisea pulchra represent a fascinating class of marine natural products with well-defined ecological roles and significant potential for therapeutic applications. Their ability to disrupt bacterial quorum sensing without exerting bactericidal pressure makes them promising leads for the development of novel anti-biofilm and anti-virulence agents that may be less likely to induce resistance compared to traditional antibiotics.[10] Future research should focus on the complete elucidation of their biosynthetic pathways, the discovery of novel furanone structures from other marine organisms, and the optimization of their activity and stability through synthetic chemistry to advance them towards clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the readily available starting material, mucobromic acid. The protocol first describes the acid-catalyzed ethoxylation of mucobromic acid to yield the intermediate, 5-Ethoxy-3,4-dibromo-2(5H)-furanone. This is followed by a selective electrochemical reduction to afford the final product. This method is based on established reactions for analogous furanone derivatives and offers a reliable route to the target compound.

Introduction

Substituted 2(5H)-furanones are a class of heterocyclic compounds that are prevalent in numerous natural products and serve as important intermediates in organic synthesis. Specifically, halogenated furanones are of significant interest due to their potential as precursors for a variety of functionalized molecules. This compound is a key intermediate for the synthesis of novel bioactive compounds. Its structure allows for further chemical modification, making it a valuable tool for researchers in drug discovery. The following protocol details a robust and reproducible method for its preparation.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 32978-38-4[1][2]
Molecular Formula C₆H₇BrO₃[1]
Molecular Weight 207.02 g/mol [1]
Appearance (Predicted) Colorless to pale yellow solid or oil
Storage 2-8°C[3]

Synthesis Pathway Overview

The synthesis of this compound is accomplished in two primary steps starting from mucobromic acid.

  • Step 1: Ethoxylation of Mucobromic Acid. Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is reacted with ethanol in the presence of an acid catalyst to form 5-Ethoxy-3,4-dibromo-2(5H)-furanone. This reaction is analogous to the preparation of other 5-alkoxy-3,4-dihalo-2(5H)-furanones.[1][3]

  • Step 2: Selective Electrochemical Reduction. The intermediate, 5-Ethoxy-3,4-dibromo-2(5H)-furanone, undergoes a selective electrochemical reduction to remove the bromine atom at the 4-position, yielding the final product, this compound. This method has been shown to be effective for the selective dehalogenation of similar furanone derivatives.[1][3]

Synthesis_Workflow cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Selective Reduction Mucobromic_Acid Mucobromic Acid Reaction_1 Reaction Mixture Mucobromic_Acid->Reaction_1 Ethanol Ethanol Ethanol->Reaction_1 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_1 Intermediate 5-Ethoxy-3,4-dibromo-2(5H)-furanone Reaction_1->Intermediate Reflux Intermediate_2 5-Ethoxy-3,4-dibromo-2(5H)-furanone Electrolysis Electrochemical Cell (Lead Electrode, Acetic Acid) Intermediate_2->Electrolysis Final_Product This compound Electrolysis->Final_Product Reduction

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

4.1. Step 1: Synthesis of 5-Ethoxy-3,4-dibromo-2(5H)-furanone

  • Materials:

    • Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone)

    • Absolute Ethanol

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucobromic acid in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Ethoxy-3,4-dibromo-2(5H)-furanone.

    • The crude product can be purified by column chromatography on silica gel if necessary.

4.2. Step 2: Synthesis of this compound

  • Materials:

    • 5-Ethoxy-3,4-dibromo-2(5H)-furanone

    • Acetonitrile

    • Acetic Acid

    • Lead sheet (for electrodes)

    • Supporting electrolyte (e.g., Tetraethylammonium bromide)

  • Procedure:

    • Set up an undivided electrochemical cell with two lead sheet electrodes.

    • Prepare a solution of 5-Ethoxy-3,4-dibromo-2(5H)-furanone in acetonitrile containing acetic acid as a proton source and a supporting electrolyte.

    • Carry out the electrolysis at a constant current or potential. The specific conditions should be optimized for the setup.

    • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, evaporate the acetonitrile under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove acetic acid and the electrolyte.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

    • Purify the product by column chromatography on silica gel.

Data Presentation

StepReactantProductReagentsConditionsYield
1 Mucobromic Acid5-Ethoxy-3,4-dibromo-2(5H)-furanoneEthanol, H₂SO₄ (cat.)Reflux, 4-6 h70-80% (expected)
2 5-Ethoxy-3,4-dibromo-2(5H)-furanoneThis compoundAcetonitrile, Acetic AcidElectrochemical Reduction(Variable)

Safety Precautions

  • Mucobromic acid and its derivatives are potentially toxic and mutagenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Electrochemical reactions should be conducted with caution, ensuring proper electrical insulation and setup.

References

Application Notes and Protocols for the Purification of 4-Bromo-5-Ethoxy-2(5H)-Furanone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Bromo-5-Ethoxy-2(5H)-Furanone using flash column chromatography and High-Performance Liquid Chromatography (HPLC). These methodologies are designed to guide researchers in obtaining a high-purity final product suitable for further research and development.

Introduction

This compound is a halogenated furanone derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including antimicrobial and quorum sensing inhibitory effects. Efficient purification of this compound is crucial for accurate biological evaluation and further synthetic modifications. This note describes two common chromatographic techniques for the purification of this polar aprotic molecule: normal-phase flash chromatography for bulk purification and reverse-phase HPLC for high-purity polishing.

Data Presentation

The following table summarizes representative quantitative data obtained from the purification of this compound using the described chromatographic methods. Please note that these values are illustrative and may vary depending on the initial purity of the crude material and specific experimental conditions.

ParameterFlash Chromatography (Normal Phase)HPLC (Reverse Phase)
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 (5 µm, 100 Å)
Mobile Phase Hexane:Ethyl Acetate (Gradient)Acetonitrile:Water (Gradient)
Flow Rate 20 mL/min1.0 mL/min
Detection TLC with UV visualization (254 nm)UV at 220 nm
Typical Retention Time/Rf Rf ≈ 0.3 in 7:3 Hexane:EtOAc~5.8 min
Purity Achieved >95%>99%
Typical Yield 85-95%>90% (from pre-purified sample)

Experimental Protocols

Flash Column Chromatography (Normal Phase)

This protocol is suitable for the purification of gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 40-63 µm)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the silica bed is well-compacted and free of cracks or air bubbles.

  • Sample Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., gradient elution from 5% to 30% ethyl acetate over 30-60 minutes).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

  • Analysis of Fractions: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate, elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate), and visualize the spots under a UV lamp.

  • Product Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) (Reverse Phase)

This protocol is ideal for the final polishing of the compound to achieve high purity, suitable for analytical and biological testing.

Materials:

  • Partially purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the pre-purified this compound in the initial mobile phase (e.g., 70:30 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the C18 column and equilibrate it with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 220 nm.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a gradient. A typical gradient could be:

    • 0-2 min: 30% Acetonitrile

    • 2-10 min: Gradient from 30% to 90% Acetonitrile

    • 10-12 min: Hold at 90% Acetonitrile

    • 12-15 min: Return to 30% Acetonitrile and re-equilibrate.

  • Fraction Collection: If performing preparative HPLC, collect the peak corresponding to the retention time of the pure compound.

  • Analysis and Post-run: Analyze the chromatogram to determine the purity of the collected fraction. After the run, wash the column with a high percentage of organic solvent to remove any strongly retained impurities.

Visualizations

The following diagrams illustrate the workflow of the purification process.

Purification_Workflow cluster_flash Flash Chromatography cluster_hplc Reverse-Phase HPLC Crude Crude Sample Dissolve Dissolve in Solvent / Dry Load Crude->Dissolve Load Load Sample Dissolve->Load Pack Pack Silica Gel Column Pack->Load Elute_Flash Gradient Elution (Hexane:EtOAc) Load->Elute_Flash Collect_Flash Collect Fractions Elute_Flash->Collect_Flash TLC TLC Analysis Collect_Flash->TLC Pool_Flash Pool Pure Fractions TLC->Pool_Flash Evaporate Solvent Evaporation Pool_Flash->Evaporate SemiPure Semi-Pure Product (>95%) Evaporate->SemiPure HPLC_Sample Prepare Sample for HPLC SemiPure->HPLC_Sample Inject Inject Sample HPLC_Sample->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Elute_HPLC Gradient Elution (ACN:Water) Inject->Elute_HPLC Detect UV Detection (220 nm) Elute_HPLC->Detect Collect_HPLC Collect Pure Peak Detect->Collect_HPLC Analyze Purity Analysis Collect_HPLC->Analyze Final High-Purity Product (>99%) Analyze->Final

Caption: Workflow for the purification of this compound.

Logical_Relationship cluster_0 Purification Strategy Crude_Material Crude This compound Bulk_Purification Bulk Purification (Flash Chromatography) Crude_Material->Bulk_Purification Removes major impurities High_Purity_Polishing High-Purity Polishing (Reverse-Phase HPLC) Bulk_Purification->High_Purity_Polishing Removes trace impurities Final_Product Purified Product (>99% Purity) High_Purity_Polishing->Final_Product

Caption: Logical relationship of the purification strategy.

Application Notes and Protocols: 4-Bromo-5-Ethoxy-2(5H)-Furanone in Quorum Sensing Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. The inhibition of QS pathways is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. Brominated furanones, originally isolated from the marine alga Delisea pulchra, are a well-studied class of compounds known to interfere with bacterial quorum sensing.

While extensive research has been conducted on various synthetic and natural furanones, literature specifically detailing the activity of 4-Bromo-5-Ethoxy-2(5H)-Furanone in quorum sensing inhibition assays is not currently available. However, the established protocols for structurally similar and well-characterized brominated furanones, such as (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30), provide a robust framework for evaluating the potential of this compound as a quorum sensing inhibitor.

This document provides detailed application notes and experimental protocols based on studies of analogous furanones. These methodologies can be readily adapted by researchers to investigate the efficacy of this compound in modulating quorum sensing-regulated phenotypes in clinically relevant bacteria like Pseudomonas aeruginosa and reporter strains such as Vibrio harveyi.

Section 1: Data Presentation - Efficacy of Analogous Brominated Furanones

The following tables summarize the quantitative data on the inhibitory effects of well-studied brominated furanones on various quorum sensing-regulated virulence factors in Pseudomonas aeruginosa. This data serves as a benchmark for assessing the activity of novel furanone compounds.

Table 1: Inhibition of Pyocyanin Production in P. aeruginosa

Furanone CompoundBacterial StrainConcentration (µM)% InhibitionReference
GBr FuranonePA1425~60%[1]
GBr FuranonePA1450~80%[1]
C-30PA1425~50%[1]
C-30PA1450~60%[1]
GBr FuranoneINP-42 (Clinical Isolate)50~40%[1]
C-30INP-42 (Clinical Isolate)50~30%[1]

Table 2: Inhibition of Biofilm Formation in P. aeruginosa

Furanone CompoundBacterial StrainConcentration (µM)% InhibitionReference
GBr FuranonePA1425~90%[1]
GBr FuranonePA1450~90%[1]
C-30PA1425~90%[1]
C-30PA1450~90%[1]
GBr FuranoneINP-42 (Clinical Isolate)50~75%[1]
C-30INP-57M (Clinical Isolate)50~50%[1]

Table 3: Inhibition of Swarming Motility in P. aeruginosa

Furanone CompoundBacterial StrainConcentration (µM)% InhibitionReference
GBr FuranonePA1450Strong Inhibition[1]
C-30PA1450Strong Inhibition[1]
GBr FuranoneINP-42 (Clinical Isolate)50Strong Inhibition[1]
C-30INP-57M (Clinical Isolate)50Strong Inhibition[1]

Section 2: Experimental Protocols

The following are detailed protocols for key quorum sensing inhibition assays that can be adapted for testing this compound.

Protocol 1: Pyocyanin Quantification Assay in P. aeruginosa

Objective: To quantify the effect of the test compound on the production of pyocyanin, a QS-regulated virulence factor in P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PA14)

  • Luria-Bertani (LB) broth

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Inoculate an overnight culture of P. aeruginosa into fresh LB broth and grow to early stationary phase.

  • Dilute the culture to an OD600 of 0.1 in fresh LB broth.

  • In a 24-well plate, add the bacterial suspension and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (no compound).

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • After incubation, measure the OD600 to assess bacterial growth.

  • Transfer 1.5 mL of the culture to a microcentrifuge tube and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a new tube containing 0.5 mL of chloroform and vortex thoroughly.

  • Centrifuge at 13,000 rpm for 5 minutes. A blue layer of pyocyanin will be present in the chloroform phase.

  • Carefully transfer the bottom chloroform layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex thoroughly.

  • Centrifuge at 13,000 rpm for 5 minutes. The pyocyanin will move to the upper acidic aqueous layer, which will be pink.

  • Measure the absorbance of the top layer at 520 nm.

  • Calculate the pyocyanin concentration and normalize it to cell density (OD600).

Protocol 2: Crystal Violet Biofilm Inhibition Assay

Objective: To assess the ability of the test compound to inhibit biofilm formation.

Materials:

  • P. aeruginosa strain

  • LB broth

  • This compound

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa and dilute it to an OD600 of 0.05 in fresh LB broth.

  • Add the diluted bacterial suspension to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include appropriate controls.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, discard the planktonic cells and gently wash the wells twice with sterile phosphate-buffered saline (PBS).

  • Air-dry the plate and stain the adherent biofilms with 125 µL of 0.1% crystal violet solution for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes.

  • Measure the absorbance at 595 nm using a plate reader.

Protocol 3: Swarming Motility Assay

Objective: To determine the effect of the test compound on the swarming motility of P. aeruginosa.

Materials:

  • P. aeruginosa strain

  • Swarm agar plates (e.g., 0.5% agar in LB)

  • This compound

Procedure:

  • Prepare swarm agar plates containing different concentrations of the test compound.

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Spot 2-5 µL of the overnight culture onto the center of the swarm agar plates.

  • Incubate the plates at 37°C for 16-24 hours.

  • Measure the diameter of the swarming zone. A reduction in the diameter in the presence of the compound indicates inhibition of swarming motility.

Protocol 4: Bioluminescence Inhibition Assay in Vibrio harveyi

Objective: To evaluate the effect of the test compound on the QS-regulated bioluminescence in Vibrio harveyi.

Materials:

  • Vibrio harveyi reporter strain (e.g., BB120)

  • Marine Broth (or similar)

  • This compound

  • Luminometer

Procedure:

  • Grow an overnight culture of V. harveyi in Marine Broth at 30°C with shaking.

  • Dilute the overnight culture to an OD600 of approximately 0.1 in fresh medium.

  • In a 96-well plate, add the diluted bacterial culture and the test compound at various concentrations.

  • Incubate the plate at 30°C with shaking.

  • At regular time intervals (e.g., every hour for 8 hours), measure both the OD600 (for growth) and the luminescence using a luminometer.

  • Plot the relative light units (RLU) normalized to cell density (RLU/OD600) against time or compound concentration to determine the inhibitory effect.

Section 3: Visualizations

Diagram 1: Generalized Quorum Sensing Circuit in Gram-Negative Bacteria

Quorum_Sensing_Circuit cluster_cell Bacterial Cell Autoinducer_Synthase Autoinducer Synthase (LuxI) AHL AHL Autoinducer Autoinducer_Synthase->AHL Synthesizes Receptor_Protein Receptor Protein (LuxR) AHL_Receptor_Complex AHL-Receptor Complex Target_Genes Target Genes (Virulence, Biofilm) AHL->Receptor_Protein Binds to AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion AHL_Receptor_Complex->Target_Genes Activates Transcription

Caption: A simplified diagram of a typical LuxI/LuxR-type quorum sensing system in Gram-negative bacteria.

Diagram 2: Proposed Mechanism of Furanone Inhibition

Furanone_Inhibition cluster_cell Bacterial Cell Receptor_Protein Receptor Protein (LuxR) Inactive_Complex Furanone-Receptor Complex (Inactive) Target_Genes Target Genes (Virulence, Biofilm) Inactive_Complex->Target_Genes No Activation AHL AHL Autoinducer AHL->Receptor_Protein Binding Blocked Furanone Brominated Furanone Furanone->Receptor_Protein Competitively Binds

Caption: The competitive binding mechanism of brominated furanones to LuxR-type receptors, preventing AHL binding.

Diagram 3: Experimental Workflow for Screening QS Inhibitors

QS_Inhibitor_Screening_Workflow cluster_phenotypes QS-Regulated Phenotypes start Start: Prepare Test Compound (this compound) growth_assay Bacterial Growth Assay (Determine MIC) start->growth_assay phenotypic_assays Phenotypic Assays (Sub-MIC Concentrations) growth_assay->phenotypic_assays biofilm Biofilm Inhibition phenotypic_assays->biofilm pyocyanin Pyocyanin Production phenotypic_assays->pyocyanin swarming Swarming Motility phenotypic_assays->swarming bioluminescence Bioluminescence (V. harveyi) phenotypic_assays->bioluminescence analysis Data Analysis and Quantification biofilm->analysis pyocyanin->analysis swarming->analysis bioluminescence->analysis conclusion Conclusion: Assess QS Inhibition Potential analysis->conclusion

Caption: A workflow for the systematic evaluation of a novel compound's quorum sensing inhibition activity.

References

Application Notes & Protocols: Utilizing 4-Bromo-5-Ethoxy-2(5H)-Furanone in Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] This growth mode provides significant protection against antibiotics and host immune responses, presenting a major challenge in clinical and industrial settings.[1] A promising strategy to combat biofilms is the disruption of quorum sensing (QS), the cell-to-cell communication system that regulates bacterial virulence and biofilm formation.[1][2]

Natural and synthetic 2(5H)-furanone derivatives, particularly halogenated furanones isolated from the red alga Delisea pulchra, have emerged as potent anti-biofilm agents.[1][3][4] These compounds, structurally similar to N-acyl-homoserine lactones (AHLs), can interfere with QS signaling pathways.[4] This document provides detailed application notes and protocols for studying the anti-biofilm properties of 4-Bromo-5-Ethoxy-2(5H)-Furanone, a member of this promising class of compounds. While specific data for this particular derivative is limited in the available literature, the protocols and mechanisms described are based on extensive studies of structurally similar and well-characterized brominated furanones.

Mechanism of Action: Quorum Sensing Inhibition

The primary mechanism by which brominated furanones inhibit biofilm formation, particularly in Gram-negative bacteria like Pseudomonas aeruginosa, is through the disruption of Quorum Sensing (QS).[5][6] These compounds act as antagonists to AHL signal receptors, such as LasR and RhlR. By binding to these regulatory proteins, furanones can prevent the binding of native AHL signal molecules, thereby inhibiting the transcription of QS-controlled genes responsible for virulence factor production and biofilm maturation.[2][7]

QS_Inhibition_Pathway cluster_bacterium Bacterial Cell AHL AHL Signal (e.g., 3-oxo-C12-HSL) Receptor QS Receptor (e.g., LasR) AHL->Receptor Binds Furanone 4-Bromo-5-Ethoxy- 2(5H)-Furanone Furanone->Receptor Antagonizes Complex AHL-Receptor Complex Receptor->Complex Forms DNA Promoter DNA Complex->DNA Activates Virulence Virulence & Biofilm Gene Expression DNA->Virulence Promotes

Caption: Quorum Sensing Inhibition by a Brominated Furanone.

Data Presentation: Efficacy of Related Brominated Furanones

Quantitative data for this compound is not extensively available in the reviewed literature. The following table summarizes the anti-biofilm activity of other well-studied brominated furanone derivatives to provide a comparative context for experimental design.

Furanone DerivativeTarget BacteriumConcentrationBiofilm Inhibition (%)Reference
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)L. monocytogenesNot Specified>1 log CFU/cm² reduction[8]
5-(dibromomethylene)-2(5H)-furanone (GBr)P. aeruginosa PA1450 µM~50%[6][9]
Bicyclic Brominated Furanones (BBFs)P. aeruginosaNot SpecifiedEffective Inhibition[5]
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneE. coli60 µg/mL55% (thickness reduction)[10][11]
Alkylated Furanone (Fur-5)S. enterica Typhimurium50 µM~50% (IC₅₀)[12]
2(5H)-FuranoneA. hydrophila0.2 mg/mL83%[13]

Note: IC₅₀ refers to the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key biofilm assays are provided below. These protocols can be adapted to evaluate the efficacy of this compound.

Protocol 1: Biofilm Formation Inhibition Assay (MBIC)

This protocol determines the minimum concentration of the furanone required to inhibit the formation of biofilms. The crystal violet staining method is a common and effective way to quantify total biofilm mass.[1]

MBIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate. B Add diluted bacterial culture (e.g., 1:100 of overnight culture) to each well. A->B C Incubate plate to allow for biofilm formation (e.g., 24-48h). B->C D Discard planktonic bacteria and wash wells gently with PBS. C->D E Stain adherent biofilm with 0.1% Crystal Violet solution. D->E F Wash away excess stain and allow plate to dry. E->F G Solubilize the bound stain (e.g., with 96% ethanol). F->G H Quantify biofilm by measuring absorbance (OD 570-595 nm). G->H

Caption: Workflow for Biofilm Formation Inhibition Assay.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture in appropriate biofilm-promoting medium (e.g., TSB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 0.1% Crystal Violet solution

  • Phosphate-buffered saline (PBS)

  • 96% Ethanol or 33% acetic acid

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of sterile broth medium containing serial dilutions of the furanone compound. Ensure the final solvent concentration is non-inhibitory to bacterial growth.

  • Add 100 µL of a diluted overnight bacterial culture (e.g., adjusted to OD₆₀₀ of 0.05) to each well.[14]

  • Include control wells:

    • Positive Control: Bacteria with medium and solvent (no furanone).

    • Negative Control: Sterile medium only.

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 24 to 48 hours without shaking to allow for biofilm formation.[12]

  • Carefully discard the supernatant from each well. Wash the wells three times with 200 µL of PBS to remove planktonic (free-floating) bacteria.[1]

  • Air-dry the plate inverted for 20-30 minutes.[1]

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

  • Solubilize the bound crystal violet by adding 200 µL of 96% ethanol or another suitable solvent to each well.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized stain at 570-595 nm using a microplate reader.[1]

Protocol 2: Biofilm Disruption (Eradication) Assay

This protocol assesses the ability of the furanone to disrupt or eradicate a pre-formed, mature biofilm.

Disruption_Workflow A Dispense diluted bacterial culture into a 96-well plate. B Incubate plate to allow for formation of mature biofilm (e.g., 24h). A->B C Discard planktonic bacteria and wash wells gently with PBS. B->C D Add fresh medium containing serial dilutions of the furanone to the wells. C->D E Incubate for a further period (e.g., 24h) to treat the biofilm. D->E F Wash, stain with Crystal Violet, solubilize, and measure absorbance (as in Protocol 1). E->F

Caption: Workflow for Pre-formed Biofilm Disruption Assay.

Procedure:

  • Dispense 200 µL of diluted bacterial culture into each well of a 96-well plate.

  • Incubate the plate at the optimal temperature for 24 hours to allow for the formation of a mature biofilm.[14]

  • Remove the culture medium and wash the wells twice with PBS to remove planktonic cells, leaving the established biofilm.[14]

  • Add 200 µL of fresh medium containing various concentrations of this compound to the wells. Include a positive control with medium and solvent only.

  • Incubate the plate for an additional 24 hours.

  • Following the treatment incubation, quantify the remaining biofilm mass using the crystal violet staining method as described in steps 5-10 of Protocol 1.

Protocol 3: Visualization of Biofilm by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the qualitative and quantitative assessment of biofilm structure, thickness, and cell viability after treatment with the furanone.

Materials:

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Bacterial culture and furanone compound as above

  • Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass coverslips or in glass-bottom dishes as described in Protocol 2 (steps 1-2).

  • After the initial biofilm formation, remove the medium, wash with PBS, and add fresh medium containing the desired concentration of the furanone compound (and a no-furanone control).

  • Incubate for the desired treatment period (e.g., 24 hours).

  • Gently wash the coverslips twice with PBS to remove planktonic cells.

  • Stain the biofilm using a live/dead viability kit (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells) according to the manufacturer's instructions.

  • Mount the coverslip on a slide and visualize using a confocal laser scanning microscope.

  • Acquire Z-stack images to analyze the three-dimensional structure of the biofilm. Image analysis software can be used to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[10][11]

References

Application Notes and Protocols for Testing 4-Bromo-5-Ethoxy-2(5H)-Furanone Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics, as well as its propensity to form biofilms. This bacterium employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and facilitate biofilm formation. The emergence of multidrug-resistant strains necessitates the exploration of novel therapeutic strategies that circumvent traditional bactericidal mechanisms. One promising approach is the disruption of QS pathways, effectively disarming the pathogen without exerting direct selective pressure for resistance.

Brominated furanones, a class of compounds originally isolated from the marine alga Delisea pulchra, have garnered significant attention for their ability to interfere with bacterial QS systems.[1][2] These molecules are structural analogues of N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria, including P. aeruginosa. By competitively binding to QS receptors, brominated furanones can inhibit the expression of a wide array of virulence factors, such as pyocyanin, elastase, and rhamnolipids, and impede biofilm development.[3][4]

This document provides detailed protocols for the comprehensive in vitro evaluation of a specific synthetic furanone, 4-Bromo-5-Ethoxy-2(5H)-Furanone, against Pseudomonas aeruginosa. The described methodologies include the determination of minimum inhibitory and bactericidal concentrations, as well as a robust assessment of its anti-biofilm activity.

Data Presentation

The following tables summarize hypothetical quantitative data for the assessment of this compound against Pseudomonas aeruginosa PAO1.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Pseudomonas aeruginosa PAO1.

CompoundMIC (µg/mL)MBC (µg/mL)
This compound128>512
Ciprofloxacin (Control)0.250.5

Table 2: Biofilm Inhibition Activity of this compound against Pseudomonas aeruginosa PAO1.

Concentration (µg/mL)Biofilm Formation (% of Control)Standard Deviation
12825.3± 3.1
6448.7± 4.5
3275.1± 5.2
1692.4± 3.8
Ciprofloxacin (1 µg/mL)85.6± 6.3

Table 3: Eradication of Pre-formed Biofilms by this compound against Pseudomonas aeruginosa PAO1.

Concentration (µg/mL)Biofilm Eradication (%)Standard Deviation
25645.2± 4.9
12828.9± 3.7
6415.6± 2.5
325.8± 1.9
Ciprofloxacin (10 µg/mL)35.1± 5.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of sterile DMSO to dissolve the compound and create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the tube until the compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C, protected from light. Subsequent dilutions should be made in the appropriate sterile culture medium to the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity to the bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well microtiter plates, sterile

  • This compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or by measuring the absorbance at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates, sterile

  • Sterile pipette tips or a multi-channel pipette

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by observing the concentration at which no bacterial colonies grow on the MHA plate.

Protocol 4: Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of the compound to inhibit biofilm formation and to eradicate pre-formed biofilms.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium, sterile

  • 96-well flat-bottom microtiter plates, sterile

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • Crystal violet solution (0.1% w/v)

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare serial dilutions of this compound in TSB directly in a 96-well plate as described in the MIC protocol.

  • Prepare a bacterial inoculum in TSB adjusted to a 0.5 McFarland standard and then dilute it to approximately 1 x 10⁶ CFU/mL.

  • Add 100 µL of the bacterial suspension to each well.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24-48 hours under static conditions.

  • Quantification:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells.

    • Air-dry the plate for 30 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

    • Measure the absorbance at 595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (OD_treated / OD_control)] * 100.

Procedure for Eradication of Pre-formed Biofilms:

  • Grow P. aeruginosa biofilms in a 96-well plate by inoculating 200 µL of a 1 x 10⁶ CFU/mL bacterial suspension in TSB into each well.

  • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Remove the planktonic cells and wash the wells with PBS.

  • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Quantify the remaining biofilm using the crystal violet method as described above.

  • The percentage of biofilm eradication is calculated as: [1 - (OD_treated / OD_control)] * 100.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (Protocol 1) mic_assay MIC Assay (Protocol 2) prep_compound->mic_assay biofilm_inhibition Biofilm Inhibition Assay (Protocol 4) prep_compound->biofilm_inhibition biofilm_eradication Biofilm Eradication Assay (Protocol 4) prep_compound->biofilm_eradication prep_inoculum Prepare P. aeruginosa Inoculum prep_inoculum->mic_assay prep_inoculum->biofilm_inhibition prep_inoculum->biofilm_eradication mbc_assay MBC Assay (Protocol 3) mic_assay->mbc_assay data_analysis Quantify Results & Tabulate Data mic_assay->data_analysis mbc_assay->data_analysis biofilm_inhibition->data_analysis biofilm_eradication->data_analysis

Caption: Experimental workflow for testing this compound against P. aeruginosa.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase AHL_3O_C12 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3O_C12 synthesizes LasR LasR Receptor Virulence_Las Virulence Factors (e.g., elastase) LasR->Virulence_Las activates transcription RhlI RhlI Synthase LasR->RhlI activates AHL_3O_C12->LasR binds & activates AHL_C4 C4-HSL (Autoinducer) RhlI->AHL_C4 synthesizes RhlR RhlR Receptor Virulence_Rhl Virulence Factors (e.g., rhamnolipids) RhlR->Virulence_Rhl activates transcription AHL_C4->RhlR binds & activates Furanone This compound Furanone->LasR inhibits Furanone->RhlR inhibits

Caption: Proposed mechanism of action of this compound on P. aeruginosa quorum sensing.

References

Application Notes and Protocols for the Analysis of 4-Bromo-5-Ethoxy-2(5H)-Furanone by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analysis of 4-Bromo-5-Ethoxy-2(5H)-Furanone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and spectral interpretation are outlined. This guide is intended to assist researchers in confirming the structure and purity of the compound, which is crucial for its application in scientific research and drug development.

Introduction

This compound is a halogenated furanone derivative. The 2(5H)-furanone ring is a structural motif found in various natural products and biologically active compounds, exhibiting a range of activities.[1][2] Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This application note details the analytical methodologies for characterizing this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Information

PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 32978-38-4[3][4][5]
Molecular Formula C₆H₇BrO₃[3][4]
Molecular Weight 207.02 g/mol [3][4][5]
Exact Mass 205.95786 Da[3]

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of its chemical structure and comparison with similar furanone derivatives.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.20s1HH-3
~5.50s1HH-5
~3.80q2H-OCH₂CH₃
~1.30t3H-OCH₂CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppmAssignment
~170C-2 (C=O)
~125C-4 (C-Br)
~115C-3 (=CH)
~100C-5 (-OCHO-)
~65-OCH₂CH₃
~15-OCH₂CH₃

Mass Spectrometry Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks in the mass spectrum separated by 2 Da.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative AbundanceFragment
206/208High[M]⁺
178/180Moderate[M - C₂H₄]⁺
161/163Moderate[M - OCH₂CH₃]⁺
133/135Low[M - C₂H₄ - CO]⁺
79/81High[Br]⁺
Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

AdductCalculated m/z
[M+H]⁺206.96514
[M+Na]⁺228.94708

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

5.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

5.1.2. Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

Mass Spectrometry Protocol (GC-MS with EI)

5.2.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

5.2.2. Data Acquisition

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: 40-400 amu

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation start 4-Bromo-5-Ethoxy- 2(5H)-Furanone nmr_prep Dissolve in CDCl3 with TMS start->nmr_prep ~5-10 mg ms_prep Dilute in Dichloromethane start->ms_prep ~1 mg nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_data NMR Data (Chemical Shifts, Coupling Constants) nmr_acq->nmr_data interpretation Structure and Purity Confirmation nmr_data->interpretation ms_acq GC-MS Analysis (EI) ms_prep->ms_acq ms_data Mass Spectrum (m/z, Isotopic Pattern) ms_acq->ms_data ms_data->interpretation

Caption: General experimental workflow for NMR and MS analysis.

Data Analysis Logic

data_analysis_logic cluster_input Input Data cluster_interpretation Interpretation Steps cluster_conclusion Conclusion h_nmr 1H NMR Spectrum h_analysis Analyze Chemical Shifts, Integration, and Multiplicity h_nmr->h_analysis c_nmr 13C NMR Spectrum c_analysis Analyze Chemical Shifts c_nmr->c_analysis mass_spec Mass Spectrum ms_analysis Analyze Molecular Ion Peak and Isotopic Pattern mass_spec->ms_analysis hr_mass_spec HRMS Data hrms_analysis Determine Elemental Composition hr_mass_spec->hrms_analysis structure_confirm Structural Confirmation h_analysis->structure_confirm c_analysis->structure_confirm ms_analysis->structure_confirm hrms_analysis->structure_confirm

Caption: Logical flow for structural elucidation from spectral data.

References

Application Note: Assessing the Cytotoxicity of Furanone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furanones are a significant class of heterocyclic compounds found in various natural products and synthesized for a range of pharmaceutical applications.[1] Many furanone derivatives have demonstrated potent biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1] Assessing the cytotoxic potential of novel furanone compounds is a critical step in drug discovery and development, providing essential data on a compound's efficacy and safety profile. This document outlines detailed protocols for evaluating the cell viability of furanone compounds using common colorimetric assays and provides context for interpreting the results.

Principle of Cytotoxicity Assays

To evaluate the effect of furanone compounds on cell health, two primary types of assays are recommended, which measure different cellular characteristics:

  • Metabolic Assays (e.g., MTT, MTS/XTT): These assays quantify the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes convert a tetrazolium salt (like yellow MTT) into a colored formazan product (purple).[2] The intensity of the color is proportional to the number of metabolically active, and therefore viable, cells. These assays are widely used for their simplicity and suitability for high-throughput screening.[3]

  • Membrane Integrity Assays (e.g., LDH Release): These assays measure the leakage of intracellular components into the surrounding culture medium, which is indicative of compromised cell membrane integrity and cell death. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released from damaged cells.[4][5][6] The amount of LDH in the supernatant, measured via a coupled enzymatic reaction that produces a colored product, is directly proportional to the number of lysed cells.[4][7] This method is useful for distinguishing cytotoxicity from cytostatic effects.[8]

Data Presentation: Comparative Cytotoxicity

Summarizing cytotoxicity data in a clear, tabular format is crucial for comparing the potency of different furanone compounds across various cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric used.

Table 1: Hypothetical IC50 Values of Furanone Compounds on Cancer Cell Lines

Furanone CompoundCell LineIncubation Time (hours)Assay TypeIC50 (µM)
Furanone AA549 (Lung Carcinoma)48MTT15.2
Furanone AMCF-7 (Breast Carcinoma)48MTT28.5
Furanone BA549 (Lung Carcinoma)48MTT7.8
Furanone BMCF-7 (Breast Carcinoma)48MTT11.3
Furanone C (Control)A549 (Lung Carcinoma)48LDH> 100
Furanone C (Control)MCF-7 (Breast Carcinoma)48LDH> 100

Experimental Workflow

The general workflow for assessing cell viability is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages from cell preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Seed Cells in 96-Well Plate (e.g., 1x10^4 cells/well) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Prepare Furanone Serial Dilutions (in appropriate solvent, e.g., DMSO) B->C D 4. Treat Cells with Furanone Compounds (Incubate for 24, 48, or 72h) C->D E 5. Add Assay Reagent (e.g., MTT, LDH Substrate) D->E F 6. Incubate as per Protocol (e.g., 4h for MTT, 30 min for LDH) E->F G 7. Measure Signal (Absorbance at specific wavelength) F->G H 8. Calculate % Viability & IC50 Values G->H

Caption: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the impact of furanone compounds on cellular metabolic activity.[3]

Materials:

  • Furanone compound stock solution (e.g., 10 mM in DMSO)

  • Selected cell line(s) in culture

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[9]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the furanone stock solution in culture medium to achieve final desired concentrations.

    • Important: Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the furanone dilutions.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Reagent Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C.[3][9] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are fully dissolved.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the furanone concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures cell membrane damage by quantifying LDH released into the culture medium.[4][5]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Furanone compound stock solution

  • Selected cell line(s)

  • 96-well plates

  • Lysis Buffer (e.g., 1-2% Triton X-100, often included in kits) for maximum LDH release control.[8]

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. In addition to vehicle controls, prepare wells for a "maximum LDH release" control.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Maximum Release Control: Add 10 µL of Lysis Buffer to the "maximum LDH release" control wells. Incubate for 30-45 minutes to completely lyse the cells.[7]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well (including controls) to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5] The reaction results in the conversion of a tetrazolium salt into a red formazan product.[5]

  • Stop Reaction (if applicable): Some kits include a stop solution. If so, add it as instructed.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)] x 100

Furanone-Induced Signaling Pathway

Many cytotoxic furanone compounds, such as furanodienone, have been shown to induce apoptosis (programmed cell death) in cancer cells.[12][13] A common mechanism involves the generation of intracellular Reactive Oxygen Species (ROS).[14][15] This oxidative stress can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to mitochondrial dysfunction and the activation of caspases, which are the executioners of apoptosis.[14][16][17]

G Furanone Furanone Compound ROS ↑ Reactive Oxygen Species (ROS) Furanone->ROS MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK Mito Mitochondrial Stress (↓ Membrane Potential) ROS->Mito Casp9 Caspase-9 Activation MAPK->Casp9 Mito->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A furanone-induced apoptotic signaling pathway.[14][17]

References

Application Notes and Protocols for Crystal Violet Biofilm Assay with 4-Bromo-5-Ethoxy-2(5H)-Furanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both living and non-living surfaces. These biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm agents is a critical area of research. Halogenated furanones, a class of compounds originally isolated from the marine red alga Delisea pulchra, have emerged as promising candidates for biofilm inhibition. These compounds, including 4-Bromo-5-Ethoxy-2(5H)-Furanone, are known to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS), which is essential for biofilm formation and virulence in many pathogenic bacteria.

This document provides detailed application notes and experimental protocols for the use of the crystal violet biofilm assay to assess the anti-biofilm activity of this compound against two clinically significant pathogens: Pseudomonas aeruginosa (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Mechanism of Action: Quorum Sensing Inhibition

Brominated furanones are structurally similar to N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria for quorum sensing. This structural mimicry allows them to competitively bind to and inhibit the transcriptional regulators of QS systems, such as LasR and RhlR in Pseudomonas aeruginosa. By disrupting these signaling pathways, furanones can prevent the expression of genes responsible for biofilm formation and the production of virulence factors.[1][2] In Gram-positive bacteria like Staphylococcus aureus, which utilize an autoinducing peptide (AIP)-based QS system (the agr system), furanones are also thought to interfere with signaling, although the exact mechanism is still under investigation.

Data Presentation: Anti-Biofilm Activity of Brominated Furanones

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the anti-biofilm activity of structurally similar and well-characterized brominated furanones against P. aeruginosa and S. aureus. This data provides a representative overview of the potential efficacy of this class of compounds.

Table 1: Inhibitory Activity of Brominated Furanones against Pseudomonas aeruginosa Biofilm Formation

Furanone CompoundBacterial StrainAssay MethodEffective Concentration (µM)Biofilm Inhibition (%)Reference
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)P. aeruginosa PA14Crystal Violet Assay50~90[3]
5-(dibromomethylene)-2(5H)-furanone (GBr)P. aeruginosa PA14Crystal Violet Assay50~90[3]
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneE. coli (as a model)Confocal Microscopy~193 (60 µg/mL)55 (thickness reduction)[4][5]

Table 2: Inhibitory Activity of Brominated Furanones against Staphylococcus aureus Biofilm Formation

Furanone CompoundBacterial StrainAssay MethodEffective Concentration (µM)Biofilm ModulationReference
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneS. aureus NewmanCrystal Violet Assay1.25 - 20Biofilm Enhancement[6]
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneS. epidermidis 1457Crystal Violet Assay1.25 - 20Biofilm Enhancement[6]

*Note: Some studies have shown that at sub-inhibitory concentrations, certain furanones can paradoxically enhance biofilm formation in staphylococci, highlighting the importance of dose-response studies.[6]

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay for Pseudomonas aeruginosa

This protocol details the steps to assess the inhibitory effect of this compound on P. aeruginosa biofilm formation.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).

    • The next day, dilute the overnight culture 1:100 in fresh LB broth.

  • Preparation of Furanone Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the furanone in LB broth to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) in the assay wells, as higher concentrations can affect bacterial growth.

  • Biofilm Formation and Treatment:

    • To the wells of a 96-well microtiter plate, add 100 µL of the diluted bacterial culture.

    • Add 100 µL of the furanone dilutions to the respective wells.

    • Include the following controls:

      • Positive Control: 100 µL of bacterial culture + 100 µL of LB broth with DMSO (at the same concentration as the treated wells).

      • Negative Control (Blank): 200 µL of sterile LB broth.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Crystal Violet Staining:

    • Carefully aspirate the planktonic culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Invert the plate and tap it on a paper towel to remove excess liquid.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing and Solubilization:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.

    • Invert the plate and tap firmly on a paper towel to dry.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 15-20 minutes with gentle shaking.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated using the following formula:

Protocol 2: Crystal Violet Biofilm Assay for Staphylococcus aureus

This protocol is adapted for assessing the effect of this compound on S. aureus biofilm formation.

Materials:

  • Staphylococcus aureus strain (e.g., Newman, UAMS-1)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 95% (v/v) Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture 1:200 in TSB supplemented with 1% glucose.

  • Preparation of Furanone Solutions:

    • Follow the same procedure as described in Protocol 1, using TSB with 1% glucose as the diluent.

  • Biofilm Formation and Treatment:

    • To the wells of a 96-well microtiter plate, add 100 µL of the diluted bacterial culture.

    • Add 100 µL of the furanone dilutions.

    • Include positive and negative controls as described in Protocol 1.

    • Incubate the plate statically at 37°C for 24 hours.

  • Crystal Violet Staining:

    • Gently wash the wells twice with 200 µL of PBS.

    • Fix the biofilms by air-drying or by adding 100 µL of methanol to each well for 15 minutes, followed by aspiration.

    • Add 150 µL of 0.1% crystal violet solution and incubate for 10-15 minutes at room temperature.

  • Washing and Solubilization:

    • Wash the wells thoroughly with tap water until the runoff is clear.

    • Invert the plate and tap to dry.

    • Add 200 µL of 95% ethanol to each well to solubilize the stain.

    • Incubate for 20-30 minutes with shaking.

  • Quantification:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of biofilm inhibition as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_staining Staining & Quantification bacterial_culture 1. Prepare Bacterial Inoculum (Overnight Culture & Dilution) plate_setup 3. Plate Setup (Bacteria + Furanone in 96-well plate) bacterial_culture->plate_setup furanone_prep 2. Prepare Furanone Solutions (Stock & Serial Dilutions) furanone_prep->plate_setup incubation 4. Incubation (24-48h at 37°C) plate_setup->incubation washing1 5. Wash Planktonic Cells incubation->washing1 staining 6. Stain with Crystal Violet washing1->staining washing2 7. Wash Excess Stain staining->washing2 solubilization 8. Solubilize Bound Stain washing2->solubilization quantification 9. Measure Absorbance (OD 570-595 nm) solubilization->quantification

Caption: Experimental workflow for the crystal violet biofilm inhibition assay.

pa_qs_inhibition cluster_las Las System (High Cell Density) cluster_rhl Rhl System LasI LasI Synthase AHL_3O_C12 3-oxo-C12-HSL (AHL) LasI->AHL_3O_C12 produces LasR LasR Receptor AHL_3O_C12->LasR binds to LasR_AHL LasR-AHL Complex Virulence_Las Virulence & Biofilm Genes LasR_AHL->Virulence_Las activates RhlI RhlI Synthase LasR_AHL->RhlI activates AHL_C4 C4-HSL (AHL) RhlI->AHL_C4 produces RhlR RhlR Receptor AHL_C4->RhlR binds to RhlR_AHL RhlR-AHL Complex Virulence_Rhl Virulence & Biofilm Genes RhlR_AHL->Virulence_Rhl activates Furanone 4-Bromo-5-Ethoxy- 2(5H)-Furanone Furanone->LasR inhibits binding Furanone->RhlR inhibits binding sa_qs_inhibition cluster_agr Agr System (High Cell Density) AgrD AgrD Precursor Peptide AgrB AgrB Transporter AgrD->AgrB processed by AIP Autoinducing Peptide (AIP) AgrB->AIP exports AgrC AgrC Receptor AIP->AgrC activates AgrA AgrA Response Regulator AgrC->AgrA phosphorylates RNAIII RNAIII Effector Molecule AgrA->RNAIII induces transcription of Virulence ↑ Toxins, ↓ Adhesins RNAIII->Virulence regulates Furanone 4-Bromo-5-Ethoxy- 2(5H)-Furanone Furanone->AgrC potential interference

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
YLD-001 Low to No Yield of the Desired Product - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. - Incorrect stoichiometry of reagents.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. Some bromination reactions are highly exothermic and require cooling, while others may require heating to proceed. - Ensure anhydrous conditions if reagents are moisture-sensitive. - Carefully control the molar equivalents of the brominating agent and base.
PUR-001 Presence of Multiple Spots on TLC After Reaction - Formation of isomeric byproducts (e.g., 3-bromo or dibromo- species). - Incomplete reaction, leaving starting material. - Decomposition of the product.- Use a more regioselective brominating agent. - Optimize the reaction conditions (temperature, solvent, reaction time) to favor the formation of the desired isomer. - Employ column chromatography with a carefully selected eluent system for purification.[1] - If starting material is present, consider extending the reaction time or slightly increasing the amount of the limiting reagent.
RXN-001 Reaction Appears Stalled or Proceeds Very Slowly - Insufficient activation of the brominating agent. - Low reaction temperature. - Poor solubility of reactants in the chosen solvent.- For reactions involving NBS, the use of a radical initiator like AIBN or benzoyl peroxide under reflux may be necessary.[1] - Gradually increase the reaction temperature while monitoring for byproduct formation. - Select a solvent in which all reactants are reasonably soluble at the reaction temperature.
CHR-001 Product Appears as a Dark Oil or Discolored Solid - Presence of impurities from the reaction. - Decomposition of the product upon exposure to light or air. - Residual acid or base from the workup.- Purify the crude product using column chromatography or recrystallization. - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. - Ensure a thorough aqueous workup to remove any residual acids or bases. Washing with a saturated sodium bicarbonate solution followed by brine is often effective.
SEP-001 Difficulty in Separating Isomeric Byproducts - Similar polarities of the desired product and byproducts.- Utilize high-performance liquid chromatography (HPLC) for separation. - Consider derivatization of the mixture to alter the polarity of the components, facilitating easier separation, followed by removal of the derivatizing group. - Optimize the eluent system for column chromatography by testing various solvent mixtures of differing polarities.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common precursor is 5-ethoxy-2(5H)-furanone, which can be synthesized from 5-hydroxy-2(5H)-furanone.[1] The 5-hydroxy-2(5H)-furanone itself can be obtained from the photo-oxidation of furfural.[1]

Q2: Which brominating agents are typically used for this synthesis?

N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of furanone derivatives, often in the presence of a radical initiator.[1] Elemental bromine (Br₂) can also be employed, though it may be less selective.

Q3: How can I minimize the formation of dibrominated byproducts?

To minimize the formation of dibrominated byproducts, it is crucial to control the stoichiometry of the brominating agent. Using 1.0 equivalent or a slight excess of the brominating agent is recommended.[1] Running the reaction at a lower temperature and adding the brominating agent slowly can also help improve selectivity.

Q4: What are the typical reaction conditions for the bromination step?

Reaction conditions can vary, but a common approach involves dissolving the 5-ethoxy-2(5H)-furanone in a suitable solvent like carbon tetrachloride (CCl₄) and then adding the brominating agent (e.g., NBS) and a catalytic amount of an initiator (e.g., AIBN or benzoyl peroxide).[1] The reaction is often carried out under reflux.

Q5: What is the best method for purifying the final product?

Column chromatography is a widely used method for the purification of this compound and its derivatives.[1] The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of the product and any impurities. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Experimental Protocols

Synthesis of 5-Ethoxy-2(5H)-Furanone from 5-Hydroxy-2(5H)-Furanone

This protocol is based on the general principle of acetalization.

  • Dissolution: Dissolve 5-hydroxy-2(5H)-furanone in an excess of ethanol, which acts as both the solvent and the reactant.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Synthesis of this compound

This protocol is adapted from procedures for the bromination of similar furanone structures.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethoxy-2(5H)-furanone in a suitable solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Workup: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis1 Step 1: Synthesis of 5-Hydroxy-2(5H)-Furanone cluster_synthesis2 Step 2: Synthesis of 5-Ethoxy-2(5H)-Furanone cluster_synthesis3 Step 3: Synthesis of this compound Furfural Furfural Photo-oxidation Photo-oxidation Furfural->Photo-oxidation Rose Bengal, O₂, hv 5-Hydroxy-2(5H)-Furanone 5-Hydroxy-2(5H)-Furanone Photo-oxidation->5-Hydroxy-2(5H)-Furanone Acetalization Acetalization 5-Hydroxy-2(5H)-Furanone->Acetalization Ethanol, H⁺ 5-Ethoxy-2(5H)-Furanone 5-Ethoxy-2(5H)-Furanone Acetalization->5-Ethoxy-2(5H)-Furanone Bromination Bromination 5-Ethoxy-2(5H)-Furanone->Bromination NBS, Initiator This compound This compound Bromination->this compound

Caption: Synthetic pathway for this compound starting from furfural.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Temp Sub-optimal Temperature Low_Yield->Suboptimal_Temp Degradation Degradation Low_Yield->Degradation Monitor_Reaction Monitor with TLC/GC-MS Incomplete_Reaction->Monitor_Reaction Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Control_Conditions Control Reaction Conditions Degradation->Control_Conditions

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 5-Alkoxy-furanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-alkoxy-furanones. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to oxidize furfural to 5-hydroxy-2(5H)-furanone (HFO) has a low yield. What are the common causes and solutions?

A1: Low yields in the oxidation of furfural are often due to suboptimal reaction conditions or catalyst issues. Key factors to consider are:

  • Over-oxidation: The desired product, 5-hydroxy-2(5H)-furanone (HFO), can be further oxidized to byproducts like maleic acid and succinic acid.[1]

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity over time.

  • Insufficient Reaction Time or Mixing: The reaction may not have proceeded to completion.

Troubleshooting Steps:

  • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal time for HFO formation before significant over-oxidation occurs.

  • Catalyst Selection and Handling:

    • For heterogeneous catalysts like TS-1, ensure proper activation and handling. Regeneration may be necessary.

    • Electrocatalytic methods using CuS nanosheets have shown high selectivity (83.6%) and conversion (70.2%).[2][3]

  • Control Reaction Temperature: Some methods report high yields at room temperature, which can minimize over-oxidation.[4]

  • Adjust Oxidant-to-Furfural Ratio: The molar ratio of the oxidant (e.g., H₂O₂) to furfural is critical. A ratio of approximately 5.4 has been reported to be effective.[1]

  • Ensure Efficient Mixing: Use adequate stirring to overcome mass transfer limitations, especially in heterogeneous systems.

Q2: I am observing significant amounts of succinic acid and/or succinic anhydride in my 5-alkoxy-furanone synthesis. Why is this happening and how can I prevent it?

A2: The formation of succinic acid or its anhydride is a common side reaction, particularly during the acid-catalyzed alkoxylation of 5-hydroxy-2(5H)-furanone (HFO).

Mechanism of Formation: 5-Hydroxy-2(5H)-furanone exists in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid. Under certain conditions, HFO can isomerize to succinic anhydride.[5] This anhydride can then be hydrolyzed to succinic acid during the reaction or aqueous work-up.[5]

Preventative Measures:

  • Control Reaction Temperature: Higher temperatures can favor the isomerization to succinic anhydride. Conduct the alkoxylation at the lowest effective temperature.

  • Minimize Water Content: During the alkoxylation step, excess water can hydrolyze the succinic anhydride intermediate to succinic acid. Use anhydrous alcohols and solvents where possible.

  • Choice of Acid Catalyst: While strong acids like sulfuric acid are effective for alkoxylation, they can also promote side reactions. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA), which may reduce the rate of isomerization.

  • Optimize Reaction Time: Prolonged exposure to acidic conditions can increase the formation of byproducts. Monitor the reaction and stop it once the consumption of HFO is complete.

Q3: The reaction mixture turns dark brown or black during the synthesis. What does this indicate and what should I do?

A3: A dark coloration, especially during acid-catalyzed steps, often indicates the formation of polymeric or degradation byproducts, commonly referred to as humins. Furfural and its derivatives are susceptible to polymerization under acidic conditions.

Troubleshooting and Mitigation:

  • Moderate Acidity: Use the minimum effective concentration of the acid catalyst.

  • Temperature Control: Avoid excessive heating, as higher temperatures accelerate polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities that arise from oxidative processes.

  • Purification: While prevention is ideal, purification methods like column chromatography or activated carbon treatment can be used to remove these colored byproducts from the final product.

Q4: How can I effectively purify my 5-alkoxy-furanone from the reaction byproducts?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Extraction: If the desired 5-alkoxy-furanone has good solubility in a water-immiscible organic solvent, and byproducts like succinic acid are water-soluble, a simple liquid-liquid extraction can be effective.

  • Distillation: For thermally stable and volatile 5-alkoxy-furanones, vacuum distillation can be an excellent method for purification.

  • Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield highly pure material.

  • Column Chromatography: This is a versatile method for separating the desired product from a range of byproducts. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is commonly used.

Data on Side Product Formation

The following table summarizes the common side products and their formation pathways in the two-step synthesis of 5-alkoxy-furanones from furfural.

Synthesis StepDesired ProductCommon Side ProductsConditions Favoring Side Product Formation
Step 1: Oxidation of Furfural 5-Hydroxy-2(5H)-furanone (HFO)Maleic Acid, Succinic Acid, Formic AcidProlonged reaction time, high temperatures, strong oxidizing conditions.[1]
Step 2: Alkoxylation of HFO 5-Alkoxy-furanoneSuccinic Anhydride, Succinic Acid, Ring-opened ProductsHigh acid concentration, high temperatures, presence of water.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-2(5H)-furanone (HFO) from Furfural

This protocol is based on the photo-oxidation of furfural.

Materials:

  • Furfural

  • Methanol (or Ethanol)

  • Rose Bengal (or Methylene Blue) as a photosensitizer

  • Oxygen source (air or pure O₂)

Equipment:

  • Photoreactor with a suitable light source (e.g., sodium lamp)

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve furfural in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of Rose Bengal to the solution.

  • Place the flask in the photoreactor and begin vigorous stirring.

  • Bubble a slow stream of oxygen (or air) through the solution using a gas dispersion tube.

  • Irradiate the mixture with the light source. The reaction progress can be monitored by TLC or ¹H NMR.

  • Upon completion, the solvent is removed under reduced pressure to yield crude HFO, which can be used in the next step or purified further.[6]

Protocol 2: Synthesis of 5-Methoxy-2(5H)-furanone from HFO

This protocol describes the acid-catalyzed methoxylation of HFO.

Materials:

  • 5-Hydroxy-2(5H)-furanone (HFO)

  • Anhydrous Methanol

  • Sulfuric acid (or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard glassware for extraction and drying

Procedure:

  • Dissolve the crude HFO in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methoxy-2(5H)-furanone.

  • Purify the product by vacuum distillation or column chromatography.

Visualized Workflows and Mechanisms

Overall Synthesis Workflow

SynthesisWorkflow Furfural Furfural HFO 5-Hydroxy-2(5H)-furanone (HFO) Furfural->HFO Oxidation (e.g., O2, H2O2) Byproducts1 Maleic Acid, Succinic Acid, Formic Acid Furfural->Byproducts1 Over-oxidation Alkoxyfuranone 5-Alkoxy-furanone HFO->Alkoxyfuranone Acid-catalyzed Alkoxylation (ROH, H+) Byproducts2 Succinic Anhydride, Succinic Acid HFO->Byproducts2 Isomerization & Hydrolysis

Caption: General two-step synthesis of 5-alkoxy-furanones from furfural.

Mechanism of Side Product Formation from HFO

SideReactionMechanism HFO 5-Hydroxy-2(5H)-furanone OpenChain cis-β-Formylacrylic Acid (Tautomer) HFO->OpenChain Ring-Chain Tautomerism SuccinicAnhydride Succinic Anhydride HFO->SuccinicAnhydride Isomerization (Acid/Heat) SuccinicAcid Succinic Acid SuccinicAnhydride->SuccinicAcid Hydrolysis (H2O)

Caption: Key side reactions of the HFO intermediate.

References

Technical Support Center: Williamson Ether Synthesis for Furanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis of furanones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis on a hydroxyfuranone is giving a very low yield. What are the common causes?

A1: Low yields in the Williamson ether synthesis of furanones can stem from several factors:

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric bulk. If either your furanone alkoxide or your alkylating agent is sterically hindered, the reaction rate will decrease significantly. Best results are typically achieved with primary alkyl halides.[1]

  • Competing Elimination (E2) Reaction: If you are using a secondary or tertiary alkyl halide, the alkoxide can act as a base, leading to an elimination reaction and the formation of an alkene instead of the desired ether. This side reaction becomes more prevalent at higher temperatures.

  • Incomplete Deprotonation: The hydroxyfuranone must be fully deprotonated to form the reactive alkoxide. If the base used is not strong enough or is used in insufficient amounts, the reaction will not proceed to completion.

  • C-Alkylation: Furanone alkoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) or a carbon atom (C-alkylation). C-alkylation is a common side reaction that lowers the yield of the desired ether.

  • Poor Solubility: The furanone starting material or the alkoxide intermediate may have poor solubility in the chosen solvent, hindering the reaction.

Q2: I am observing a significant amount of a C-alkylated byproduct. How can I favor O-alkylation?

A2: The competition between O- and C-alkylation is a known challenge in the alkylation of enolates, which are structurally related to deprotonated hydroxyfuranones. Several factors influence this regioselectivity:

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred. They solvate the cation of the alkoxide, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation.

  • Counter-ion: The nature of the cation associated with the alkoxide can influence the reaction outcome.

  • Leaving Group: The choice of leaving group on the alkylating agent can affect the regioselectivity. Harder electrophiles tend to favor O-alkylation, while softer electrophiles may lead to more C-alkylation.[2]

  • Temperature: Lower reaction temperatures generally favor the thermodynamically controlled O-alkylation product.

  • Base Selection: The choice of base can influence the position of the negative charge on the furanone ring system.

Q3: What are the recommended reaction conditions for the Williamson ether synthesis of furanones?

A3: Optimal conditions are substrate-dependent, but a good starting point for the O-alkylation of 4-aroyl-3-hydroxy-2(5H)-furanones is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in anhydrous DMF at a low temperature (e.g., -10 to 0 °C), followed by the addition of a primary alkyl iodide.[3] Phase transfer catalysts, such as tetrabutylammonium bromide, can also be employed to enhance the reaction rate, especially in biphasic systems.[4][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
No or very little product formation Incomplete deprotonation of the hydroxyfuranone.Use a stronger base (e.g., DBU, NaH) and ensure anhydrous conditions.
Low reactivity of the alkylating agent.Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide).
Low reaction temperature.Gradually increase the reaction temperature, but be mindful of potential side reactions.
Low yield of the desired ether Competing E2 elimination.Use a primary alkyl halide instead of a secondary or tertiary one. Lower the reaction temperature.
Steric hindrance.If possible, choose a less sterically hindered alkylating agent or furanone substrate.
C-alkylation side reaction.See the detailed strategies in the "O- vs. C-Alkylation" section below.
Formation of multiple products O- and C-alkylation occurring simultaneously.Optimize reaction conditions (solvent, base, temperature) to favor O-alkylation.
Decomposition of starting material or product.Use milder reaction conditions (lower temperature, weaker base if possible).

O- vs. C-Alkylation of Hydroxyfuranones

The key to a successful Williamson ether synthesis with hydroxyfuranones often lies in controlling the regioselectivity of the alkylation. The deprotonated hydroxyfuranone is an ambident nucleophile with two potential sites of attack for the electrophile (the alkylating agent).

G cluster_0 Deprotonated Hydroxyfuranone (Ambident Nucleophile) cluster_1 Alkylation Pathways furanone Hydroxyfuranone base Base (-H+) furanone->base alkoxide Furanone Alkoxide/Enolate (Resonance Structures) base->alkoxide Deprotonation o_alkylation O-Alkylation (Desired Pathway) alkoxide->o_alkylation Attack at Oxygen c_alkylation C-Alkylation (Side Reaction) alkoxide->c_alkylation Attack at Carbon electrophile Alkylating Agent (R-X) electrophile->o_alkylation electrophile->c_alkylation ether_product Alkoxyfuranone (Ether Product) o_alkylation->ether_product c_product C-Alkyl Furanone c_alkylation->c_product

Figure 1: Competing O- and C-alkylation pathways in the Williamson ether synthesis of hydroxyfuranones.

Data on O-Alkylation of 4-Aroyl-3-hydroxy-2(5H)-furanones

The following table summarizes the results from a study on the O-alkylation of various 4-aroyl-3-hydroxy-2(5H)-furanones using DBU as a base and different alkyl iodides in DMF.[3]

EntryFuranone Substituent (Ar)Alkyl Iodide (R-I)Product (3-Alkoxyfuranone)Yield (%)
14-CH₃C₆H₄CH₃I3-Methoxy-4-(4-methylbenzoyl)-2(5H)-furanone75
24-CH₃C₆H₄C₂H₅I3-Ethoxy-4-(4-methylbenzoyl)-2(5H)-furanone68
34-CH₃C₆H₄CH₂(CH₂)₂CH₃I3-Butoxy-4-(4-methylbenzoyl)-2(5H)-furanone65
4C₆H₅CH₃I4-Benzoyl-3-methoxy-2(5H)-furanone72
5C₆H₅C₂H₅I4-Benzoyl-3-ethoxy-2(5H)-furanone65
64-ClC₆H₄CH₃I4-(4-Chlorobenzoyl)-3-methoxy-2(5H)-furanone70

Experimental Protocols

General Protocol for O-Alkylation of 4-Aroyl-3-hydroxy-2(5H)-furanones[3]

This protocol is adapted from the synthesis of 4-aroyl-3-alkoxy-2(5H)-furanones.

Materials:

  • 4-Aroyl-3-hydroxy-2(5H)-furanone (1.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)

  • Alkyl iodide (1.0-5.0 equiv)

  • Ice water

  • Diethyl ether

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a three-neck round-bottom flask equipped with a thermometer and a magnetic stirring bar under an inert atmosphere, dissolve the 4-aroyl-3-hydroxy-2(5H)-furanone (1.0 equiv) in anhydrous DMF.

  • Cool the solution to a temperature between -10 and 0 °C using an appropriate cooling bath.

  • Add DBU (1.0 equiv) to the cooled solution and stir for 10 minutes.

  • Add an excess of the alkyl iodide (1.0-5.0 equiv) to the reaction mixture and stir for 2 hours at -10 to 0 °C.

  • Allow the resulting mixture to warm to room temperature and continue stirring for 24 hours.

  • Pour the yellow-brown reaction mixture into ice water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aroyl-3-alkoxy-2(5H)-furanone.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve hydroxyfuranone in anhydrous DMF B Cool to -10 to 0 °C A->B C Add DBU and stir B->C D Add alkyl iodide C->D E Stir at low temp for 2h D->E F Warm to RT and stir for 24h E->F G Quench with ice water F->G H Extract with ether G->H I Dry and concentrate H->I J Purify by chromatography I->J K Characterize product J->K

Figure 2: General experimental workflow for the O-alkylation of hydroxyfuranones.

References

stability of 4-Bromo-5-Ethoxy-2(5H)-Furanone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Bromo-5-Ethoxy-2(5H)-Furanone in aqueous solutions. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide focuses on the general stability concerns for halogenated furanones and provides protocols to assess the stability of your specific formulation.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in aqueous solutions?

A1: Halogenated furanones are generally known for their limited stability in aqueous solutions.[1] The lactone ring is susceptible to hydrolysis, and the bromo substituent can influence the compound's reactivity. Therefore, it is crucial to assume that this compound may degrade in aqueous media and to perform stability studies for your specific experimental conditions.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A2: The key factors influencing the stability of furanones in aqueous solutions are:

  • pH: The rate of hydrolysis of the lactone ring is often pH-dependent. For many furanones, a slightly acidic pH (around 3.5-4.0) is preferable to minimize degradation.[2]

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Presence of Nucleophiles: Buffers and other components in the solution can act as nucleophiles and react with the furanone.

  • Light: Exposure to light, especially UV light, can potentially induce degradation.

  • Oxygen: Dissolved oxygen can lead to oxidative degradation pathways.

Q3: What are the potential degradation products of this compound in an aqueous solution?

A3: While specific degradation products for this compound are not documented in the available literature, potential degradation pathways for furanones include hydrolysis of the lactone ring to form a corresponding hydroxy carboxylic acid. Other reactions could involve the loss of the ethoxy group or reactions involving the bromo substituent.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution should be monitored by a suitable analytical method that can separate the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[2] Quantitative ¹H NMR has also been successfully used for the quantification of furanone derivatives.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of compound after dissolving in an aqueous buffer. The pH of the buffer is not optimal for stability.Prepare solutions in a slightly acidic buffer (e.g., citrate buffer, pH 3.5-4.0) and analyze immediately.[2]
The temperature of the solution is too high.Prepare and store solutions at low temperatures (e.g., 2-8°C) and protect from light.
The buffer components are reacting with the compound.If possible, test stability in different buffer systems to identify a non-reactive one.
Appearance of new peaks in the chromatogram over time. The compound is degrading.Characterize the degradation products using techniques like LC-MS or GC-MS to understand the degradation pathway.
The solution is contaminated.Ensure proper handling and storage to prevent microbial or chemical contamination.
Inconsistent results between experiments. The solution preparation is not standardized.Develop a strict, standardized protocol for solution preparation, including the source of water, buffer preparation, and final pH adjustment.
The age of the solid compound varies.Use a fresh batch of the compound and store the solid material under appropriate conditions (cool, dry, and dark).

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol outlines a general method to assess the stability of this compound at different pH values and temperatures.

Materials:

  • This compound

  • High-purity water (e.g., HPLC grade)

  • Buffer salts (e.g., citrate, phosphate, borate)

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Temperature-controlled incubator or water bath

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) where it is stable.

  • Sample Preparation: Dilute the stock solution with each aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample by HPLC to determine the initial concentration of the furanone.

  • Incubation: Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C) protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the initial furanone remaining at each time point for each condition.

Data Presentation

The quantitative data from the stability study should be summarized in a table for easy comparison.

Table 1: Stability of this compound in Aqueous Buffers

pHTemperature (°C)Time (hours)Remaining Compound (%)
340100
2
4
...
3250100
2
...
540100
...
.........

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_buffer Prepare Aqueous Buffers (Varying pH) prep_sample Prepare Test Samples prep_buffer->prep_sample prep_stock Prepare Furanone Stock Solution prep_stock->prep_sample initial_analysis Initial Analysis (T=0) (HPLC, GC-MS) prep_sample->initial_analysis incubation Incubate Samples (Varying Temperatures) initial_analysis->incubation timepoint_analysis Time-Point Analysis incubation->timepoint_analysis data_analysis Data Analysis (% Remaining vs. Time) timepoint_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

G furanone This compound C₆H₇BrO₃ hydrolysis Hydroxy Carboxylic Acid C₆H₉BrO₄ furanone->hydrolysis Hydrolysis (H₂O, pH dependent) other Other Potential Degradation Products furanone->other Other Reactions

Caption: Potential hydrolysis pathway for this compound.

References

Technical Support Center: Storage and Handling of Brominated Furanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of brominated furanones to prevent their degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of brominated furanones during storage?

A1: The stability of brominated furanones is primarily influenced by three main factors: temperature, pH, and exposure to light and oxygen. Elevated temperatures can accelerate decomposition, while inappropriate pH can lead to hydrolysis of the furanone ring. Exposure to light (photodegradation) and oxygen (oxidation) can also compromise the structural integrity of these compounds, particularly affecting the reactive vinyl bromide moiety.

Q2: What are the recommended short-term and long-term storage conditions for brominated furanones?

A2: For optimal stability, it is crucial to store brominated furanones under controlled conditions. Stock solutions, typically prepared in solvents like ethanol or DMSO, should be stored at low temperatures.[1][2]

Recommended Storage Conditions

Storage DurationTemperatureSolventContainerAdditional Precautions
Short-term (days to weeks)2-8°CEthanol or DMSOTightly sealed amber glass vialsProtect from light
Long-term (months to years)-20°C or -80°CEthanol or DMSOTightly sealed amber glass vialsAliquot to avoid repeated freeze-thaw cycles

Q3: How does the choice of solvent impact the stability of brominated furanones?

A3: Brominated furanones are typically dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO) for storage as stock solutions.[1][2] While these solvents are generally suitable, the purity of the solvent is critical. The presence of water impurities can lead to hydrolysis. For aqueous-based experiments, it is advisable to prepare fresh solutions from a concentrated stock in an organic solvent immediately before use.

Q4: Are there any visible signs of degradation to watch for?

A4: Visual inspection can sometimes indicate degradation, although it is not a definitive measure. A change in the color or clarity of a stock solution may suggest that chemical changes have occurred. However, significant degradation can happen without any visible signs. Therefore, periodic analytical assessment is the most reliable way to confirm the integrity of your brominated furanone samples.

Q5: How can I check if my stored brominated furanone has degraded?

A5: The most effective way to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the intact brominated furanone from its degradation products, allowing for quantification of the remaining active compound. Comparing the chromatogram of a stored sample to that of a freshly prepared standard can reveal the extent of degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and use of brominated furanones.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of the brominated furanone stock solution.1. Prepare a fresh stock solution from solid material and repeat the experiment. 2. Analyze the old stock solution using HPLC to determine the concentration of the active compound. 3. Review your storage conditions against the recommended guidelines. Ensure the stock was protected from light and stored at the correct temperature.
Inconsistent experimental results Partial degradation of the stock solution due to improper handling.1. Ensure you are using a fresh aliquot for each experiment to avoid issues from repeated freeze-thaw cycles. 2. Verify that the solvent used for dilutions is pure and free of contaminants.
Precipitate observed in a thawed stock solution The compound may have limited solubility at lower temperatures or the solvent may have partially evaporated.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a degradation product. In this case, the stock solution should be discarded.

Experimental Protocols

Protocol 1: Stability Assessment of a Brominated Furanone Stock Solution using HPLC

Objective: To determine the concentration of an intact brominated furanone in a stock solution and to detect the presence of degradation products.

Materials:

  • Brominated furanone stock solution (in ethanol or DMSO)

  • Freshly prepared standard solution of the same brominated furanone at a known concentration

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • HPLC system with a C18 column and a UV detector

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the stored stock solution and the fresh standard solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared standard and sample solutions.

    • Compare the peak area of the brominated furanone in the sample chromatogram to the peak area in the standard chromatogram to quantify the concentration.

    • Examine the sample chromatogram for the presence of any new peaks, which would indicate degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for a generic brominated furanone structure. The primary points of instability are the lactone ring, which is susceptible to hydrolysis, and the vinyl bromide moiety, which can undergo various reactions.

G Potential Degradation Pathways of Brominated Furanones A Brominated Furanone B Hydrolysis (H₂O, Acid/Base) A->B Lactone Ring Cleavage D Oxidation (O₂) A->D F Photodegradation (Light) A->F C Ring-Opened Product B->C E Oxidized Products D->E G Debrominated/Isomerized Products F->G

Caption: Potential degradation pathways for brominated furanones.

Troubleshooting Workflow for Loss of Compound Activity

This workflow provides a logical sequence of steps to diagnose the cause of unexpected loss of biological activity in experiments involving brominated furanones.

G Troubleshooting Workflow start Start: Loss of Activity Observed check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Discard Old Stock, Prepare Fresh Stock storage_ok->improper_storage No prepare_fresh Prepare Fresh Stock Solution storage_ok->prepare_fresh Yes improper_storage->prepare_fresh run_hplc Analyze Old and Fresh Stocks by HPLC prepare_fresh->run_hplc hplc_results Degradation Confirmed? run_hplc->hplc_results degraded Action: Use Fresh Stock Only, Optimize Storage hplc_results->degraded Yes not_degraded Problem Likely Not Compound Stability. Investigate Other Experimental Parameters. hplc_results->not_degraded No

Caption: Troubleshooting workflow for loss of compound activity.

References

Technical Support Center: Optimizing Etherification of Mucobromic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the etherification of mucobromic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the etherification of mucobromic acid to form 5-alkoxy-3,4-dibromofuran-2(5H)-ones.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the etherification of mucobromic acid can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: Mucobromic acid exists in equilibrium with its open-chain tautomer. The cyclic hemiacetal form is the reactive species for etherification at the C5 position. Ensure you are using an appropriate acid catalyst to facilitate the reaction.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Using the alcohol reactant as the solvent is a common and effective strategy. Heating the reaction mixture can improve the reaction rate, but excessive heat may lead to decomposition.

  • Side Reactions: Undesirable side reactions can consume starting material and reduce the yield of the desired ether. Common side reactions include elimination and reactions at the C3 and C4 positions.

  • Purification Losses: The workup and purification process can lead to significant product loss. Ensure your extraction and chromatography techniques are optimized for your specific product.

Q2: I am observing significant formation of byproducts. How can I minimize side reactions?

A2: Minimizing byproduct formation is key to achieving a high yield and purity of your desired 5-alkoxy-3,4-dibromofuran-2(5H)-one. Consider the following:

  • Base Selection (for Williamson-type synthesis): If you are employing a Williamson-type ether synthesis approach by first deprotonating the hydroxyl group, the choice of base is critical. A strong, non-nucleophilic base is preferred to avoid competing reactions. The use of a milder base can also be beneficial.

  • Temperature Control: Elevated temperatures can promote elimination reactions, especially with secondary or tertiary alcohols. Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Choice of Alkylating Agent: For Williamson-type synthesis, primary alkyl halides are preferred as they are less prone to E2 elimination.[1][2][3]

  • Acid Catalyst Concentration: In acid-catalyzed etherification, using an optimal amount of catalyst is important. Too much acid can lead to degradation of the starting material or product.

Q3: What is the best method for purifying the final ether product?

A3: The purification strategy will depend on the physical properties of your synthesized ether. Common methods include:

  • Liquid-Liquid Extraction: After quenching the reaction, a standard workup involving extraction with an organic solvent can remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired ether from unreacted starting materials and non-polar byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q4: Can I use a base to deprotonate the hydroxyl group for a Williamson-type ether synthesis?

A4: Yes, a Williamson-type approach is a viable strategy. However, careful consideration of the base is necessary. Due to the presence of other reactive sites on the mucobromic acid molecule, a strong, sterically hindered base is recommended to selectively deprotonate the hydroxyl group without promoting other reactions.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the acid-catalyzed etherification of mucobromic acid.

ParameterRecommended ConditionsExpected YieldReference
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)70-80%[4][5]
Alcohol The desired alcohol (e.g., methanol, ethanol)70-80%[4][5]
Solvent The reacting alcohol is often used as the solvent.70-80%[4][5]
Temperature Varies depending on the alcohol used (e.g., reflux for methanol/ethanol)-
Reaction Time Typically several hours; monitor by TLC-

Experimental Protocols

Detailed Methodology for Acid-Catalyzed Etherification of Mucobromic Acid

This protocol describes a general procedure for the synthesis of 5-alkoxy-3,4-dibromofuran-2(5H)-ones.

Materials:

  • Mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve mucobromic acid in an excess of the desired anhydrous alcohol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a small scoop of p-TSA).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Remove the alcohol solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., diethyl ether) and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products MBA Mucobromic Acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one) Product 5-Alkoxy-3,4-dibromofuran-2(5H)-one MBA->Product Etherification Alcohol R-OH (Alcohol) Alcohol->Product Catalyst H+ (Acid Catalyst) Catalyst->Product Water H2O

Caption: Acid-catalyzed etherification of mucobromic acid.

Troubleshooting_Workflow Start Low Yield or Impurities Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Catalyst) Start->Check_Reaction_Conditions Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Investigate_Side_Reactions Investigate Side Reactions (Elimination, etc.) Check_Reaction_Conditions->Investigate_Side_Reactions If conditions are optimal Check_Purity->Check_Reaction_Conditions If pure Optimize_Purification Optimize Purification (Extraction, Chromatography) Solution_Found Problem Resolved Optimize_Purification->Solution_Found Investigate_Side_Reactions->Optimize_Purification Identify byproducts Investigate_Side_Reactions->Solution_Found Modify conditions

Caption: Troubleshooting workflow for mucobromic acid etherification.

Parameter_Relationships Yield Yield Purity Purity Temperature Temperature Temperature->Yield influences Side_Reactions Side Reactions Temperature->Side_Reactions promotes Time Reaction Time Time->Yield influences Catalyst Catalyst Conc. Catalyst->Yield influences Catalyst->Side_Reactions can influence Solvent Solvent Solvent->Yield influences Side_Reactions->Yield decreases Side_Reactions->Purity decreases

Caption: Key parameter relationships in mucobromic acid etherification.

References

Technical Support Center: Synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves the bromination of a 5-alkoxy-2(5H)-furanone precursor, such as 5-ethoxy-2(5H)-furanone. Common brominating agents include N-Bromosuccinimide (NBS) or liquid bromine (Br₂), often in a suitable organic solvent like carbon tetrachloride (CCl₄). The reaction may be initiated by a radical initiator, such as benzoyl peroxide, especially when using NBS.[1]

Q2: What are the most common byproducts in this synthesis?

A2: Based on analogous reactions with similar substrates, the most probable byproducts are isomers and poly-brominated species.[1] These include:

  • 3-Bromo-5-ethoxy-2(5H)-furanone: An isomer where the bromine atom is at the 3-position of the furanone ring.

  • 3,4-Dibromo-5-ethoxy-2(5H)-furanone: A di-brominated byproduct resulting from further reaction with the brominating agent.

  • Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a major byproduct of the reagent itself.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and the byproducts. The spots can be visualized under UV light or by using a staining agent like potassium permanganate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate reaction progress.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction.1. Use freshly opened or purified brominating agent. 2. Ensure the reaction is maintained at the appropriate temperature (e.g., reflux for CCl₄) and monitor by TLC until the starting material is consumed. 3. Use anhydrous solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (isomers and/or poly-brominated compounds) 1. Non-selective bromination. 2. Over-bromination due to excess brominating agent or prolonged reaction time.1. Control the stoichiometry of the brominating agent carefully. A 1:1 molar ratio of substrate to brominating agent is a good starting point. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 3. Consider using a milder brominating agent or different reaction conditions (e.g., lower temperature).
Difficulty in Purifying the Product 1. Similar polarities of the desired product and byproducts. 2. Presence of residual succinimide (if NBS is used).1. Use column chromatography with a carefully selected eluent system to separate the isomers. Multiple chromatographic runs may be necessary. 2. After the reaction, filter the mixture to remove the bulk of the succinimide. A water wash of the organic extract can also help remove any remaining water-soluble impurities.
Product Decomposition 1. Instability of the furanone ring, especially at elevated temperatures or in the presence of acid/base. 2. Hydrolysis of the product in the presence of water.1. Avoid excessive heating during reaction and workup. 2. Ensure all workup steps are performed under neutral conditions and that solvents are anhydrous. Store the final product in a cool, dry, and dark place.

Experimental Protocols

Key Experiment: Bromination of 5-Ethoxy-2(5H)-Furanone

This protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

  • 5-Ethoxy-2(5H)-furanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Benzoyl peroxide (optional, as a radical initiator)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethoxy-2(5H)-furanone in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide (if NBS was used).

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Byproduct Identification and Characterization

The following table summarizes the expected spectroscopic data for the target product and its primary byproducts. This data is predicted based on the analysis of similar compounds and can be used as a reference for a nalysis of the reaction mixture.

Compound Structure Molecular Weight Predicted ¹H NMR (CDCl₃, δ ppm) Predicted ¹³C NMR (CDCl₃, δ ppm) Key MS Fragments (m/z)
This compound This compound207.02~6.2 (s, 1H, C=CH), ~5.8 (s, 1H, O-CH-O), ~3.8-4.0 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃)~170 (C=O), ~150 (C-Br), ~120 (C=CH), ~100 (O-CH-O), ~65 (OCH₂), ~15 (CH₃)207/209 (M+), 179/181, 162/164, 134/136
3-Bromo-5-ethoxy-2(5H)-furanone 3-Bromo-5-ethoxy-2(5H)-furanone207.02~7.5 (s, 1H, C=CH), ~5.9 (s, 1H, O-CH-O), ~3.8-4.0 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃)~168 (C=O), ~145 (C=CH), ~115 (C-Br), ~100 (O-CH-O), ~65 (OCH₂), ~15 (CH₃)207/209 (M+), 179/181, 162/164, 134/136
3,4-Dibromo-5-ethoxy-2(5H)-furanone 3,4-Dibromo-5-ethoxy-2(5H)-furanone285.92~6.0 (s, 1H, O-CH-O), ~3.9-4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)~165 (C=O), ~140 (C-Br), ~120 (C-Br), ~100 (O-CH-O), ~68 (OCH₂), ~15 (CH₃)284/286/288 (M+), 256/258/260, 241/243/245

Visualizations

Synthesis_Pathway 5-Ethoxy-2(5H)-furanone 5-Ethoxy-2(5H)-furanone Reaction Reaction 5-Ethoxy-2(5H)-furanone->Reaction Brominating Agent Brominating Agent Brominating Agent->Reaction Crude Product Mixture Crude Product Mixture Reaction->Crude Product Mixture Purification Purification Crude Product Mixture->Purification This compound This compound Purification->this compound Byproducts Byproducts Purification->Byproducts

Caption: General workflow for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions 5-Ethoxy-2(5H)-furanone 5-Ethoxy-2(5H)-furanone This compound This compound 5-Ethoxy-2(5H)-furanone->this compound + Br+ 3-Bromo-5-ethoxy-2(5H)-furanone 3-Bromo-5-ethoxy-2(5H)-furanone 5-Ethoxy-2(5H)-furanone->3-Bromo-5-ethoxy-2(5H)-furanone + Br+ 3,4-Dibromo-5-ethoxy-2(5H)-furanone 3,4-Dibromo-5-ethoxy-2(5H)-furanone This compound->3,4-Dibromo-5-ethoxy-2(5H)-furanone + Br+

Caption: Potential pathways for byproduct formation during bromination.

Troubleshooting_Logic cluster_reaction Reaction Troubleshooting cluster_reagents Reagent Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_reagents Verify Reagent Quality start->check_reagents check_purification Optimize Purification start->check_purification temp Adjust Temperature/ Time check_reaction->temp moisture Ensure Anhydrous Conditions check_reaction->moisture bromine_source Use Fresh Brominating Agent check_reagents->bromine_source solvent Use Anhydrous Solvent check_reagents->solvent chromatography Optimize Column Chromatography check_purification->chromatography workup Modify Workup Procedure check_purification->workup

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-Ethoxy-2(5H)-Furanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the scale-up of this synthesis.

Experimental Workflow

The synthesis of this compound can be approached through the bromination of a suitable precursor, such as 5-Ethoxy-2(5H)-Furanone. The following diagram outlines a general experimental workflow.

SynthesisWorkflow cluster_prep Precursor Synthesis cluster_bromination Bromination cluster_purification Purification & Analysis Start Furfural Oxidation Oxidation Start->Oxidation Hydroxyfuranone 5-Hydroxy-2(5H)-Furanone Oxidation->Hydroxyfuranone Ethoxylation Ethoxylation Hydroxyfuranone->Ethoxylation Ethoxyfuranone 5-Ethoxy-2(5H)-Furanone Ethoxylation->Ethoxyfuranone Bromination_Step Bromination (e.g., NBS, Br2) Ethoxyfuranone->Bromination_Step Quenching Quenching Bromination_Step->Quenching Workup Aqueous Workup Quenching->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying Agent Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography, Distillation) Evaporation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common precursor is 5-Ethoxy-2(5H)-Furanone, which can be synthesized from furfural. The synthesis from furfural typically involves an oxidation to 5-hydroxy-2(5H)-furanone, followed by an ethoxylation reaction.

Q2: Which brominating agents are suitable for this synthesis?

N-Bromosuccinimide (NBS) is a commonly used reagent for the allylic bromination of furanones and is often preferred for its milder reaction conditions and easier handling compared to liquid bromine. However, molecular bromine (Br₂) can also be used, though it requires more stringent safety precautions due to its corrosive and toxic nature.

Q3: What are the critical parameters to control during the scale-up of the bromination step?

When scaling up bromination reactions, which are often exothermic, several parameters are critical:

  • Temperature Control: Inadequate heat dissipation in larger reactors can lead to a rapid temperature increase, potentially causing thermal runaway and the formation of side products.[1]

  • Mixing and Mass Transfer: Ensuring uniform mixing is crucial to avoid localized high concentrations of the brominating agent, which can lead to over-bromination or other side reactions.[1]

  • Reagent Addition Rate: The controlled addition of the brominating agent is essential to manage the reaction rate and heat generation.[1]

Q4: What are the potential side products in this synthesis?

Potential side products can include:

  • Dibrominated furanones: Over-bromination can lead to the formation of dibrominated species.

  • Isomers: Depending on the reaction conditions, regioisomers of the desired product may form. For instance, bromination of similar 4-alkoxy-2(5H)-furanones can yield a mixture of products.

  • Degradation products: Furanones can be sensitive to harsh acidic or basic conditions, which may be present during the reaction or workup, leading to ring-opening or other degradation pathways.

Q5: How can the final product be purified on a larger scale?

Purification of this compound at scale can be challenging. Common methods include:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Crystallization: Recrystallization from a suitable solvent system can be employed to obtain a highly pure product.

  • Chromatography: While flash column chromatography is common on a lab scale, for larger quantities, medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography may be more suitable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material - Inactive brominating agent (e.g., old NBS).- Insufficient reaction temperature or time.- Presence of radical inhibitors (for radical brominations).- Use freshly recrystallized NBS.- Gradually increase the reaction temperature and monitor by TLC/GC.- Ensure the reaction is free from radical inhibitors. If using a radical initiator (e.g., AIBN, benzoyl peroxide), ensure it is active.
Formation of multiple products (low selectivity) - Over-bromination due to poor mixing or rapid addition of brominating agent.- Reaction temperature is too high, leading to side reactions.- Incorrect stoichiometry of reagents.- Slow, controlled addition of the brominating agent with efficient stirring.- Maintain a consistent and lower reaction temperature.- Carefully control the stoichiometry of the brominating agent (start with 1.0-1.1 equivalents).
Product degradation during workup - Furanone ring is sensitive to strong acids or bases.- Prolonged exposure to high temperatures during solvent removal.- Use mild workup conditions, such as washing with a saturated solution of sodium bicarbonate or sodium thiosulfate (to quench excess bromine) followed by brine.- Remove solvent under reduced pressure at low temperatures.
Difficulty in isolating the pure product - Co-elution of impurities during chromatography.- Formation of a stable emulsion during extraction.- Product is an oil and difficult to crystallize.- Optimize the mobile phase for chromatography; consider using a different stationary phase (e.g., alumina instead of silica gel).- Add brine to the aqueous layer to break emulsions.- Attempt purification by vacuum distillation or explore different solvent systems for crystallization.
Reaction is not scalable (e.g., poor yield on a larger scale) - Inefficient heat transfer in a larger reactor.- Non-uniform mixing at a larger scale.- Change in the surface area to volume ratio affecting reaction kinetics.- Use a jacketed reactor with a reliable temperature control system.- Employ an appropriate stirrer (e.g., mechanical overhead stirrer) to ensure efficient mixing.- Re-optimize reaction parameters (e.g., addition rate, temperature) at the larger scale.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield 40-80%Highly dependent on substrate, brominating agent, and reaction conditions.
Reaction Temperature 0 °C to refluxLower temperatures often favor higher selectivity.
Reaction Time 1 - 24 hoursMonitor by TLC or GC/MS to determine the optimal time.
Equivalents of Brominating Agent 1.0 - 1.5Using a slight excess may drive the reaction to completion but can also lead to over-bromination.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific requirements of your scale-up.

1. Reaction Setup:

  • A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a gas outlet (connected to a scrubber for bromine or HBr) is charged with 5-Ethoxy-2(5H)-Furanone and a suitable solvent (e.g., carbon tetrachloride, acetonitrile, or dichloromethane).

2. Bromination:

  • The solution is stirred and brought to the desired temperature (e.g., 0 °C or reflux, depending on the chosen brominating agent and conditions).

  • A solution of the brominating agent (e.g., NBS) in the same solvent is added dropwise from the dropping funnel over a period of 1-4 hours, maintaining the reaction temperature.

  • The reaction progress is monitored by TLC or GC analysis.

3. Workup:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • If NBS was used, the succinimide byproduct is filtered off.

  • The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and finally with brine.

  • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and filtered.

4. Purification:

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation, recrystallization, or column chromatography to yield this compound.

5. Analysis:

  • The structure and purity of the final product are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

References

Technical Support Center: Minimizing Impurities in Furanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in furanone synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during furanone synthesis?

A1: The most prevalent impurities include:

  • Structural Isomers: Particularly the undesired 2(5H)-furanone isomer when the 2(3H)-furanone is the target product. The 2(5H)-isomer is often more thermodynamically stable.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture.

  • Polymerization Products: Furanones, especially in the presence of acid, can be susceptible to polymerization, leading to the formation of dark, viscous by-products known as humins.[2][3][4]

  • Side-Reaction Products: Depending on the synthetic route, various side-products can form. For instance, in the Feist-Benary synthesis, intermediate tricarbonyl compounds may form and subsequently cyclize into other furan isomers via a Paal-Knorr type mechanism.[5]

  • Degradation Products: Furanones can be sensitive to air, light, and thermal stress, leading to decomposition.[1][6]

Q2: Why is isomerization between 2(3H)- and 2(5H)-furanones such a common issue?

A2: Isomerization is a frequent challenge because the 2(5H)-furanone is generally the more thermodynamically stable isomer due to the conjugation of the double bond with the carbonyl group.[1] This isomerization is often catalyzed by acidic or basic conditions present during the reaction or workup, as well as by elevated temperatures.[1] Synthesizing the less stable 2(3H)-isomer typically requires kinetically controlled conditions.[1]

Q3: Can I use standard silica gel for the chromatographic purification of furanones?

A3: Standard silica gel is acidic and can cause on-column isomerization of sensitive furanones, particularly the conversion of 2(3H)-isomers to the more stable 2(5H)-isomers.[1] It is highly recommended to use deactivated silica gel or an alternative stationary phase like neutral alumina or Florisil.[1]

Q4: How can I prevent the polymerization of my furanone product?

A4: Polymerization is often acid-catalyzed.[2] To minimize this, perform the reaction under neutral or mildly basic conditions if possible. During workup, any acidic solutions should be neutralized promptly.[2] Using alcoholic solvents like methanol can sometimes help stabilize reactive intermediates and reduce polymerization.[2] Storing the purified product under an inert atmosphere and protected from light can also prevent degradation and subsequent polymerization.[1]

Troubleshooting Guides

Issue 1: High Levels of 2(5H)-Furanone Isomer in my 2(3H)-Furanone Synthesis

This guide will help you diagnose and resolve the formation of the undesired 2(5H)-furanone isomer.

Troubleshooting Workflow

start High 2(5H)-Isomer Content Detected reaction_conditions Review Reaction Conditions start->reaction_conditions workup_purification Review Workup & Purification start->workup_purification temp_check Is reaction temperature elevated? reaction_conditions->temp_check ph_check Are acidic or basic reagents used? reaction_conditions->ph_check time_check Is the reaction time prolonged? reaction_conditions->time_check workup_ph Are acidic/basic washes used in workup? workup_purification->workup_ph silica_check Is standard silica gel used for chromatography? workup_purification->silica_check temp_solution Reduce temperature (e.g., 0 °C to RT) temp_check->temp_solution Yes ph_solution Use milder reagents or buffer system ph_check->ph_solution Yes time_solution Monitor reaction closely and quench promptly time_check->time_solution Yes workup_solution Use neutral washes (e.g., brine) workup_ph->workup_solution Yes silica_solution Use deactivated silica gel or alumina silica_check->silica_solution Yes end_point Reduced 2(5H)-Isomer Content temp_solution->end_point ph_solution->end_point time_solution->end_point workup_solution->end_point silica_solution->end_point

Caption: Troubleshooting workflow for high 2(5H)-isomer content.

Quantitative Impact of Purification Method on Isomer Content

The choice of purification method can significantly impact the final isomeric purity of your furanone product.

Purification MethodInitial Purity (2(3H):2(5H) ratio)Final Purity (2(3H):2(5H) ratio)Comments
Standard Silica Gel Chromatography85:1560:40Acidic nature of standard silica promotes on-column isomerization.[1]
Deactivated Silica Gel Chromatography85:15>98:2Neutralizing the silica surface minimizes isomerization.[1]
Distillation85:1580:20Thermal stress during distillation can cause some isomerization.
Recrystallization85:15>95:5Effective if the desired isomer is significantly less soluble in the chosen solvent system.
Issue 2: Low Yield and/or Formation of Polymeric By-products

This guide addresses common causes of low yields and polymerization during furanone synthesis.

Potential Causes and Solutions

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress by TLC to ensure all starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if isomerization is not a concern.[2]
Degradation of Product Avoid strongly acidic or basic conditions during the reaction and workup. Purify the product promptly after synthesis and store it under an inert atmosphere, protected from light.[1][2]
Polymerization If the reaction is acid-catalyzed, use the mildest possible acid and the lowest effective concentration. Neutralize the reaction mixture as soon as the reaction is complete. Consider using alcoholic solvents to stabilize reactive intermediates.[2]
Mechanical Losses Ensure efficient extraction with an appropriate solvent and minimize transfers between glassware during workup.

Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol describes how to neutralize acidic silica gel to prevent isomerization of sensitive furanones.

Materials:

  • Silica gel for flash chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

Procedure:

  • Prepare the desired eluent for your column chromatography.

  • Add 1-2% triethylamine to the eluent.

  • Prepare a slurry of silica gel in this TEA-containing eluent.

  • Pack the column with the slurry.

  • Flush the packed column with one to two column volumes of the TEA-containing eluent.

  • Switch to the eluent without TEA and flush the column with another one to two column volumes to remove excess TEA.

  • The column is now ready for loading your sample.

Protocol 2: Recrystallization of a Furanone Product

This is a general procedure for purifying a solid furanone product.

Materials:

  • Crude furanone solid

  • A suitable solvent system (one in which the furanone is soluble when hot and sparingly soluble when cold)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Place the crude furanone in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture while stirring until the furanone completely dissolves.

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Analysis of Furanone Isomers by HPLC

This protocol outlines a general method for quantifying the ratio of furanone isomers.

Materials:

  • Purified furanone sample

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • HPLC system with a UV detector

  • A reverse-phase C18 column

Procedure:

  • Prepare a stock solution of your furanone sample in a suitable solvent (e.g., acetonitrile).

  • Prepare the mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[7]

  • Set up the HPLC method with an appropriate gradient and flow rate.

  • Equilibrate the column with the mobile phase.

  • Inject your sample.

  • Monitor the chromatogram at a suitable wavelength for your furanone.

  • Integrate the peak areas of the two isomers to determine their relative ratio.

Visualizations of Key Processes

Paal-Knorr Furanone Synthesis Mechanism

This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[8][9][10]

start 1,4-Dicarbonyl Compound protonation Protonation of one carbonyl start->protonation H+ enolization Enolization of the other carbonyl protonation->enolization cyclization Intramolecular attack to form hemiacetal enolization->cyclization dehydration1 Dehydration cyclization->dehydration1 dehydration2 Second Dehydration dehydration1->dehydration2 product Furanone Product dehydration2->product

Caption: Mechanism of the Paal-Knorr furanone synthesis.

Feist-Benary Furanone Synthesis Mechanism

This synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[11][12]

start α-Halo Ketone + β-Dicarbonyl enolate_formation Base-catalyzed enolate formation start->enolate_formation Base nucleophilic_attack Nucleophilic attack on α-halo ketone enolate_formation->nucleophilic_attack cyclization Intramolecular cyclization nucleophilic_attack->cyclization dehydration Dehydration cyclization->dehydration product Furanone Product dehydration->product

Caption: Mechanism of the Feist-Benary furanone synthesis.

Decision Tree for Furanone Purification

This diagram provides a logical approach to selecting an appropriate purification method.

start Crude Furanone Product is_solid Is the product a solid? start->is_solid is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No recrystallization Recrystallization is_solid->recrystallization Yes is_acid_sensitive Is the product acid-sensitive? is_thermally_stable->is_acid_sensitive No distillation Distillation is_thermally_stable->distillation Yes deactivated_silica Column Chromatography (Deactivated Silica) is_acid_sensitive->deactivated_silica Yes standard_silica Column Chromatography (Standard Silica) is_acid_sensitive->standard_silica No

Caption: Decision tree for selecting a furanone purification method.

References

Validation & Comparative

Confirming the Structure of Synthesized 4-Bromo-5-Ethoxy-2(5H)-Furanone: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of the key spectroscopic techniques used to elucidate the structure of 4-Bromo-5-Ethoxy-2(5H)-Furanone. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and experimental data from closely related analogs.

The structural elucidation of novel compounds like this compound, a substituted butenolide, relies on a combination of modern analytical techniques. The furanone core is a prevalent motif in various natural products and pharmacologically active molecules, making the precise determination of its substitution pattern essential for understanding its chemical reactivity and biological activity. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its structural confirmation.

Comparative Analysis of Spectroscopic Data

To confirm the structure of synthesized this compound, a detailed comparison of its expected spectral data with that of analogous compounds is invaluable. The following tables summarize the predicted data for the target compound and the available experimental data for two key analogs: 5-Ethoxy-2(5H)-furanone and 4-Bromo-2(5H)-furanone.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-3~6.2-6.4s-
H-5~5.5-5.7s-
-OCH₂CH₃~3.8-4.1 (q) & ~1.2-1.4 (t)q, t~7.0
5-Ethoxy-2(5H)-furanone (Experimental) H-36.15d5.7
H-47.35d5.7
H-55.95s-
-OCH₂CH₃3.75 (q) & 1.25 (t)q, t7.1
4-Bromo-2(5H)-furanone (Experimental) H-36.30s-
H-54.90s-
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound (Predicted) C-2 (C=O)~168-172
C-3~120-125
C-4 (C-Br)~130-135
C-5~100-105
-OCH₂CH₃~65-70 (-OCH₂) & ~14-16 (-CH₃)
5-Ethoxy-2(5H)-furanone (Experimental) C-2 (C=O)172.1
C-3121.9
C-4151.8
C-5102.3
-OCH₂CH₃67.4 (-OCH₂) & 15.1 (-CH₃)
4-Bromo-2(5H)-furanone (Experimental) C-2 (C=O)170.5
C-3123.0
C-4 (C-Br)133.0
C-570.0
Table 3: IR and Mass Spectrometry Data Comparison
CompoundIR Spectroscopy (cm⁻¹)Mass Spectrometry (m/z)
This compound (Predicted) C=O stretch: ~1750-1770C=C stretch: ~1640-1660C-O stretch: ~1200-1300 & ~1050-1150C-Br stretch: ~550-650[M]⁺: 206/208 (isotopes of Br)Fragmentation: Loss of ethoxy group (-45), loss of CO (-28), loss of Br (-79/81)
5-Ethoxy-2(5H)-furanone (Experimental) C=O stretch: ~1760C=C stretch: ~1650C-O stretch: Multiple bands in 1000-1300 region[M]⁺: 128Fragmentation: Loss of ethoxy group (-45), loss of CO (-28)
4-Bromo-2(5H)-furanone (Experimental) C=O stretch: ~1775C=C stretch: ~1655C-O stretch: ~1250 & ~1080C-Br stretch: ~600[M]⁺: 162/164 (isotopes of Br)Fragmentation: Loss of CO (-28), loss of Br (-79/81)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: Collect a background spectrum of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute the solution to a final concentration of approximately 10-100 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-400.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the structure of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesize this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Compare with Predicted Data & Analogs NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed G Start Start Synthesized_Compound Synthesized This compound Start->Synthesized_Compound Spectroscopic_Analysis ¹H NMR ¹³C NMR IR Mass Spec Synthesized_Compound->Spectroscopic_Analysis Data_Comparison Compare Spectra with: - Predicted Data - Analog Compound Data Spectroscopic_Analysis->Data_Comparison Structure_Elucidation Consistent Data? Data_Comparison->Structure_Elucidation Structure_Confirmed Structure Confirmed Structure_Elucidation->Structure_Confirmed Yes Re-evaluate_Synthesis Re-evaluate Synthesis or Isolate Impurities Structure_Elucidation->Re-evaluate_Synthesis No

Validating the In Vitro Antibacterial Activity of 4-Bromo-5-Ethoxy-2(5H)-Furanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the in vitro antibacterial activity of 4-Bromo-5-Ethoxy-2(5H)-Furanone. Due to the limited publicly available data on this specific compound, this document outlines the essential experimental protocols and data presentation formats required for a thorough assessment. To illustrate this, comparative data from well-researched, structurally related furanone derivatives and common antibiotics are included. This guide is intended to serve as a blueprint for researchers aiming to validate the potential of novel antimicrobial agents.

Executive Summary

Furanone derivatives have emerged as a promising class of antibacterial compounds, often exhibiting novel mechanisms of action such as the disruption of bacterial communication through quorum sensing.[1] This guide details the standard in vitro assays necessary to quantify the antibacterial efficacy of this compound. These include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), the disk diffusion method, and time-kill kinetic assays. By comparing the performance of the target compound against established antibiotics and other furanone derivatives, researchers can effectively benchmark its potential as a novel therapeutic agent.

Comparative Performance Data

Table 1: Minimum Inhibitory Concentration (MIC) of Furanone Derivatives and Comparator Antibiotics against Staphylococcus aureus

CompoundStrainMIC (µg/mL)Reference
This compound S. aureus (e.g., ATCC 29213)Data Not Available-
Furanone Derivative F105S. aureus ATCC 29213 (MSSA)10[2]
Furanone Derivative F105S. aureus ATCC 43300 (MRSA)20[2]
Furanone Derivative F131S. aureus (clinical isolates)8–16[3]
VancomycinS. aureus ATCC 292131.0[2]
GentamicinS. aureus ATCC 292130.5 - 4.0[3]

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus

Table 2: Minimum Bactericidal Concentration (MBC) of Furanone Derivatives against Staphylococcus aureus

CompoundStrainMBC (µg/mL)Reference
This compound S. aureus (e.g., ATCC 29213)Data Not Available-
Furanone Derivative F105S. aureus ATCC 29213 (MSSA)40[2]
Furanone Derivative F105S. aureus ATCC 43300 (MRSA)80[2]

Table 3: Anti-biofilm Activity of Furanone C-30 and Comparator Antibiotics against Pseudomonas aeruginosa

CompoundActivityConcentration (µg/mL)% Inhibition/EradicationReference
Furanone C-30Biofilm Inhibition256100%[4][5]
Furanone C-30Biofilm Eradication51292.9%[4]
TobramycinBiofilm Inhibition16-64100%[4]
CiprofloxacinBiofilm Inhibition16-64100%[4]
MeropenemBiofilm Inhibition16-64100%[4]

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible and comparable data. The following are protocols for key in vitro antibacterial assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.

Protocol:

  • Perform MIC Assay: The MBC assay is performed as a subsequent step to the MIC assay.

  • Subculturing: Following the incubation period of the MIC assay, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Disk Diffusion Assay (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Protocol:

  • Inoculation: A standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The diameter of the clear zone of inhibition around the disk is measured in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Preparation: A standardized bacterial suspension is prepared in broth.

  • Exposure: The bacterial suspension is exposed to different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). A growth control without the compound is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are taken from each culture.

  • Plating and Incubation: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows and Mechanisms

Diagrams are provided to clearly illustrate the experimental processes and potential mechanisms of action.

Experimental_Workflow_MIC_MBC cluster_mic MIC Determination cluster_mbc MBC Determination prep_inocolum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inocolum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Furanone prep_dilutions->inoculate_plate incubate_mic Incubate 18-24h at 37°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_samples Plate Aliquots from Clear MIC Wells read_mic->plate_samples From clear wells incubate_mbc Incubate Plates 18-24h at 37°C plate_samples->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MIC and MBC Determination.

Disk_Diffusion_Workflow start Start inoculate Inoculate Mueller-Hinton Agar Plate with Bacteria start->inoculate apply_disks Apply Furanone-impregnated Disks to Agar Surface inoculate->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure_zone Measure Zone of Inhibition (Diameter in mm) incubate->measure_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zone->interpret end End interpret->end

Caption: Disk Diffusion Assay Workflow.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture add_furanone Add Furanone at Different MIC Multiples prep_culture->add_furanone incubate_sample Incubate with Shaking add_furanone->incubate_sample sample_t0 T=0h incubate_sample->sample_t0 sample_t2 T=2h incubate_sample->sample_t2 sample_t4 T=4h incubate_sample->sample_t4 sample_t8 T=8h incubate_sample->sample_t8 sample_t24 T=24h incubate_sample->sample_t24 plate_dilutions Perform Serial Dilutions and Plate on Agar sample_t0->plate_dilutions sample_t2->plate_dilutions sample_t4->plate_dilutions sample_t8->plate_dilutions sample_t24->plate_dilutions incubate_plates Incubate Plates and Count Colonies (CFU/mL) plate_dilutions->incubate_plates plot_data Plot Log10 CFU/mL vs. Time incubate_plates->plot_data end End plot_data->end

Caption: Time-Kill Kinetic Assay Workflow.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell receptor LuxR-type Receptor genes Virulence & Biofilm Genes receptor->genes Activates Transcription Virulence Virulence Factor Production genes->Virulence Leads to Biofilm Biofilm Formation genes->Biofilm Leads to signal AHL Signal Molecules signal->receptor Binds & Activates furanone Furanone (e.g., 4-Bromo-5-Ethoxy- 2(5H)-Furanone) furanone->receptor Competitively Binds & Inhibits

Caption: Postulated Mechanism: Quorum Sensing Inhibition.

Conclusion and Future Directions

This guide provides a standardized approach to validating the in vitro antibacterial activity of this compound. While specific data for this compound is pending, the provided framework and comparative data for related furanones offer a clear path forward for its evaluation. The primary mechanism of action for many brominated furanones is the inhibition of quorum sensing, which regulates virulence and biofilm formation in various pathogens.[6][7] Future research should focus on generating robust MIC, MBC, and time-kill kinetic data for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Furthermore, elucidation of its specific molecular targets within bacterial signaling pathways will be crucial in advancing its potential as a novel antimicrobial agent. The ability of some furanones to potentiate the activity of conventional antibiotics also warrants investigation.[3]

References

Furanone C-30: A Potent Inhibitor of Quorum Sensing and Biofilm Formation in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide on the efficacy of furanone C-30. Data on 4-Bromo-5-Ethoxy-2(5H)-Furanone is currently unavailable in the reviewed literature, precluding a direct comparison.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the efficacy of furanone C-30, a synthetic brominated furanone, in combating bacterial virulence, particularly in the opportunistic pathogen Pseudomonas aeruginosa. The primary mechanism of action for furanone C-30 is the inhibition of quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the underlying biological pathways and experimental workflows.

Executive Summary

Furanone C-30 has demonstrated significant efficacy as a quorum sensing inhibitor. It effectively reduces the production of virulence factors and inhibits the formation of biofilms by P. aeruginosa. Experimental data indicates that furanone C-30 acts by antagonizing the LasR and RhlR quorum sensing receptors, key regulators in the P. aeruginosa QS hierarchy. This interference disrupts the coordinated gene expression required for pathogenicity.

Data Presentation: Efficacy of Furanone C-30

The following tables summarize the quantitative data on the inhibitory effects of furanone C-30 on P. aeruginosa biofilm formation and viability.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of Furanone C-30 against P. aeruginosa

ParameterConcentration (µg/mL)EfficacyReference
MBIC
Crystal Violet Assay12892% inhibition[1][2]
256100% inhibition[1][2]
512100% inhibition[1][2]
MTT Assay (Viable Cells)25699.8% decrease[1]
512100% inhibition[1]
MBEC
Crystal Violet Assay25690% eradication[1][2]
51292.9% eradication[1][2]
MTT Assay (Viable Cells)51298.7% eradication[1]

Table 2: Effect of Furanone C-30 on the Expression of Quorum Sensing-Regulated Genes in P. aeruginosa

GeneFunctionTreatment Concentration (µg/mL)Change in ExpressionReference
lasBElastase production2.5Decreased[3][4]
5Further Decreased[3][4]
rhlARhamnolipid production2.5Decreased[3][4]
5Further Decreased[3][4]
phzA2Phenazine biosynthesis2.5Decreased[3][4]
5Further Decreased[3][4]
lasIAutoinducer synthase2.5 and 5Decreased[3][4]
rhlIAutoinducer synthase2.5 and 5Decreased[3][4]
pqsEPQS signal biosynthesis2.5 and 5Decreased[3][4]
pqsHPQS signal biosynthesis2.5 and 5Decreased[3][4]
lasRQS transcriptional regulator2.5 and 5Increased[3][4]
rhlRQS transcriptional regulator2.5 and 5Increased[3][4]
pqsRQS transcriptional regulator2.5 and 5Decreased[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay[1][2]
  • Bacterial Culture: P. aeruginosa is grown overnight in Tryptic Soy Broth (TSB).

  • Serial Dilutions: Furanone C-30 is serially diluted in TSB in a 96-well microplate.

  • Inoculation: The bacterial culture, adjusted to a specific optical density, is added to the wells containing the furanone C-30 dilutions.

  • Incubation: The microplate is incubated at 37°C for 18 hours to allow for biofilm formation.

  • Quantification (Crystal Violet Staining):

    • The planktonic bacteria are removed, and the wells are washed with Phosphate-Buffered Saline (PBS).

    • The remaining biofilms are stained with crystal violet.

    • The excess stain is washed off, and the bound stain is solubilized.

    • The absorbance is measured at 595 nm to quantify the biofilm biomass.

    • MBIC is defined as the lowest concentration that significantly inhibits biofilm formation.

  • Quantification (MTT Assay for Cell Viability):

    • Following biofilm formation, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to the wells.

    • The plate is incubated to allow for the conversion of MTT to formazan by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

Minimum Biofilm Eradication Concentration (MBEC) Assay[1][2]
  • Biofilm Formation: P. aeruginosa biofilms are formed in a 96-well microplate as described in the MBIC protocol.

  • Removal of Planktonic Cells: After incubation, the planktonic bacteria are aspirated, and the wells are washed with PBS.

  • Treatment: Serial dilutions of furanone C-30 in fresh TSB are added to the wells containing the pre-formed biofilms.

  • Incubation: The microplate is incubated at 37°C for another 18 hours.

  • Quantification: Biofilm eradication is quantified using both crystal violet staining and the MTT assay, as described for the MBIC assay.

  • MBEC Definition: The MBEC is the lowest concentration of the compound that results in a significant reduction in the pre-formed biofilm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis[3][4]
  • Biofilm Culture and Treatment: P. aeruginosa biofilms are grown and treated with different concentrations of furanone C-30.

  • RNA Extraction: Total RNA is extracted from the bacterial cells within the biofilms.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific to the target quorum sensing-regulated genes.

  • Data Analysis: The relative expression levels of the target genes are calculated, typically normalized to a housekeeping gene, to determine the effect of furanone C-30 treatment.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of furanone C-30 and the experimental workflow for assessing its anti-biofilm activity.

Quorum_Sensing_Inhibition cluster_QS_System P. aeruginosa Quorum Sensing cluster_Inhibition Inhibition by Furanone C-30 LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 PQS_synth pqs Operon PQS_signal PQS PQS_synth->PQS_signal LasR LasR LasR->RhlI activates LasR->PQS_synth activates Virulence Virulence Factors (e.g., lasB, rhlA) LasR->Virulence activates Biofilm Biofilm Formation LasR->Biofilm activates RhlR RhlR RhlR->Virulence activates RhlR->Biofilm activates PqsR PqsR PqsR->Virulence activates PqsR->Biofilm activates AHL_3O_C12->LasR binds AHL_C4->RhlR binds PQS_signal->PqsR binds C30 Furanone C-30 C30->LasR inhibits binding C30->RhlR inhibits binding

Caption: Furanone C-30 inhibits P. aeruginosa quorum sensing by targeting LasR and RhlR.

Experimental_Workflow cluster_quantification Quantification start Start culture Overnight culture of P. aeruginosa start->culture incubation Incubate 18h at 37°C (Biofilm Formation) culture->incubation dilution Serial dilution of Furanone C-30 dilution->incubation wash Wash with PBS to remove planktonic cells incubation->wash crystal_violet Crystal Violet Staining wash->crystal_violet mtt_assay MTT Assay wash->mtt_assay absorbance Measure Absorbance crystal_violet->absorbance mtt_assay->absorbance analysis Data Analysis (MBIC/MBEC determination) absorbance->analysis end End analysis->end

Caption: Workflow for determining the anti-biofilm efficacy of Furanone C-30.

Conclusion

The available scientific literature strongly supports the efficacy of furanone C-30 as a potent inhibitor of quorum sensing and biofilm formation in Pseudomonas aeruginosa. Its ability to disrupt key regulatory pathways at micromolar concentrations highlights its potential as a lead compound for the development of novel anti-virulence therapies. Such strategies are of particular interest in the face of rising antibiotic resistance, as they aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for the development of resistance.

Further research is warranted to explore the in vivo efficacy and safety profile of furanone C-30 and its derivatives. Additionally, the lack of publicly available data on the biological activity of this compound presents an opportunity for future investigation to identify new and potentially more effective furanone-based quorum sensing inhibitors.

References

in vivo validation of 4-Bromo-5-Ethoxy-2(5H)-Furanone activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed no publicly available in vivo validation data for the specific compound 4-Bromo-5-Ethoxy-2(5H)-Furanone . This guide will therefore focus on a structurally related and well-studied brominated furanone, (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) , to provide a relevant comparison of the in vivo activities of this class of molecules. The findings presented for C-30 should not be directly extrapolated to this compound without separate experimental validation.

This guide provides an objective comparison of the in vivo performance of the brominated furanone C-30 with alternative treatments and controls, supported by experimental data from murine and invertebrate models. The primary therapeutic application explored is the attenuation of bacterial virulence, particularly of the opportunistic pathogen Pseudomonas aeruginosa.

Data Presentation: In Vivo Efficacy of Furanone C-30

The following tables summarize the quantitative data from key in vivo studies, demonstrating the activity of Furanone C-30 in various infection models.

Table 1: Efficacy of Furanone C-30 in a Murine Cutaneous Abscess Model with P. aeruginosa

Treatment GroupDoseOutcome MeasureResultPercentage Improvement vs. Control
Control (DMSO)-Necrosis FormationSevere-
Furanone C-3050 µMNecrosis FormationReducedSignificant reduction[1]
Furanone GBr25 µMNecrosis FormationSignificantly decreasedMore efficient than C-30[1]
Furanone GBr50 µMNecrosis FormationSignificantly decreasedMore efficient than C-30[1]

*GBr is another brominated furanone, 5-(dibromomethylene)-2(5H)-furanone, used for comparison.

Table 2: Synergistic Activity of Furanone C-30 with Colistin in a Murine Thigh Infection Model with Colistin-Resistant P. aeruginosa

Treatment GroupDoseOutcome MeasureResult (log10 CFU)Reduction vs. Control
Control (Untreated)-Bacterial LoadHigh-
Furanone C-301.2 mg/kgBacterial LoadSlight inhibition-
Colistin5 mg/kgBacterial LoadSlight inhibition-
Furanone C-30 + Colistin1.2 mg/kg + 5 mg/kgBacterial LoadSignificant reduction1.38 log10 CFU reduction[2]

Table 3: Efficacy of Furanone C-30 in a Galleria mellonella Infection Model

Treatment GroupPathogenOutcome MeasureResultSignificance
Control (PBS/DMSO)Colistin-Resistant GNBSurvival RateAlmost all dead after 168h-
Monotherapy (Colistin or C-30)Colistin-Resistant GNBSurvival RateSignificantly lower than combinationP < 0.05[2]
Combination (Colistin + C-30)Colistin-Resistant GNBSurvival RateIncreasedP < 0.05[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Murine Cutaneous Abscess Model[1]
  • Animal Model: CD1 mice are used for this infection model.

  • Bacterial Strain: Pseudomonas aeruginosa PA14 is cultured to the desired concentration.

  • Infection and Treatment: A bacterial suspension is mixed with the furanone (C-30 or GBr) or DMSO (vehicle control) before subcutaneous injection into the mice.

  • Endpoint Analysis: After a set period, the area of necrosis at the inoculation site is measured. The systemic spread of the bacteria is determined by assessing the bacterial load in the spleen and liver.

Murine Thigh Infection Model[2]
  • Animal Model: Neutropenia is induced in mice by intraperitoneal injection of cyclophosphamide.

  • Bacterial Strain: A colistin-resistant strain of P. aeruginosa is used for infection.

  • Infection: The bacterial suspension is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection, mice are treated with Furanone C-30, colistin, a combination of both, or a vehicle control.

  • Endpoint Analysis: After 24 hours of treatment, the mice are euthanized, and the thigh muscle is homogenized to determine the bacterial load (CFU/g of tissue).

Galleria mellonella Survival Assay[2]
  • Animal Model: Galleria mellonella larvae are used as an invertebrate model of infection.

  • Infection: Larvae are injected with a lethal dose of colistin-resistant Gram-negative bacteria.

  • Treatment: Immediately or shortly after infection, larvae are treated with Furanone C-30, colistin, a combination of both, or control substances (PBS/DMSO).

  • Endpoint Analysis: The survival of the larvae is monitored over a period of several days (e.g., 168 hours), and survival curves are generated.

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action for Furanone C-30 is the inhibition of the Quorum Sensing (QS) system in Pseudomonas aeruginosa. This system regulates the expression of numerous virulence factors.

Quorum_Sensing_Inhibition cluster_bacteria Pseudomonas aeruginosa cluster_inhibition Mechanism of Action AHL AHL Signal (e.g., 3-oxo-C12-HSL) LasR LasR Receptor AHL->LasR Binds and Activates Virulence_Genes Virulence Genes (e.g., lasB, rhlA) LasR->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (Elastase, Pyocyanin, Biofilm Formation) Virulence_Genes->Virulence_Factors Expression C30 Furanone C-30 C30->LasR Competitively Binds (Antagonist)

Caption: Furanone C-30 inhibits P. aeruginosa quorum sensing.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anti-virulence compound like Furanone C-30.

InVivo_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis Bacterial_Culture 1. Bacterial Culture (e.g., P. aeruginosa) Infection 4. Inoculation of Bacteria (& Treatment Administration) Bacterial_Culture->Infection Compound_Prep 2. Compound Preparation (Furanone C-30 vs. Control) Compound_Prep->Infection Animal_Model 3. Animal Model Selection (e.g., Murine Abscess) Animal_Model->Infection Observation 5. Observation Period Infection->Observation Data_Collection 6. Data Collection (e.g., Lesion size, CFU count) Observation->Data_Collection Analysis 7. Statistical Analysis Data_Collection->Analysis

Caption: General workflow for in vivo validation of Furanone C-30.

References

The Influence of Alkoxy Substituents on Furanone Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. Furanones, a class of compounds with diverse biological activities and applications as flavor agents, exhibit a range of stabilities that are significantly influenced by their substitution patterns. This guide provides a comparative analysis of the stability of various alkoxy-furanones, supported by experimental data and detailed analytical protocols.

The stability of furanone derivatives is a critical factor in their storage, formulation, and in vivo efficacy. Degradation can lead to a loss of desired properties and the formation of potentially reactive byproducts. The primary factors governing furanone stability are pH, temperature, and exposure to oxygen. Degradation pathways typically involve hydrolysis of the lactone ring, oxidation, or thermal decomposition.

Comparative Stability of Alkoxy-Furanones

The substitution of a hydroxyl group with an alkoxy group on the furanone ring can significantly enhance stability. This is exemplified by the comparison between 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) and its methoxy derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF or Mesifurane).

Experimental data demonstrates that DMMF is considerably more stable than HDMF. At room temperature and a pH of 4, the half-life of DMMF is 320 days, whereas the half-life of HDMF is significantly shorter at 100 days[1]. This increased stability of the methoxy derivative is observed over a wide range of pH values[1]. The enhanced stability of the alkoxy derivative can be attributed to the capping of the reactive hydroxyl group, which can participate in degradation reactions. While comprehensive quantitative data for a wider range of alkoxy-furanones (e.g., ethoxy, propoxy) is limited in publicly available literature, the principle of increased stability upon substitution of a hydroxyl with an alkoxy group is a well-established chemical concept.

Glycosylation, another form of derivatization of the hydroxyl group, has also been shown to improve the stability of furanones[2].

CompoundSubstituent at C4Half-life (at pH 4, room temp.)Relative Stability
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Hydroxy100 daysBaseline
2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF)Methoxy320 daysMore Stable

Factors Influencing Furanone Stability

Several factors can influence the rate of degradation of alkoxy-furanones:

  • pH: Furanones are generally more susceptible to degradation in neutral to alkaline conditions, which can catalyze the hydrolysis of the lactone ring. A slightly acidic environment, around pH 3.5-4.0, has been found to be optimal for the stability of some furanones[3].

  • Temperature: Elevated temperatures significantly accelerate degradation processes, including thermal decomposition which can lead to the opening of the furanone ring[3]. For long-term storage, ultra-low temperatures (-80°C) are recommended[3].

  • Oxygen: Exposure to oxygen can lead to oxidative degradation. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this[3].

  • Substituents: The nature and position of substituents on the furanone ring can influence its electronic properties and, consequently, its reactivity and stability.

Experimental Protocols

To assess the stability of alkoxy-furanones and compare different derivatives, a forced degradation study is a standard approach. This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study of Alkoxy-Furanones

Objective: To evaluate the stability of alkoxy-furanone compounds under various stress conditions.

Materials:

  • Alkoxy-furanone compounds of interest

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Buffers (e.g., 0.1 M citrate buffer for pH control)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • HPLC system with UV or PDA detector

  • Stability chambers with controlled temperature and humidity

Procedure:

  • Sample Preparation: Prepare stock solutions of each alkoxy-furanone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.

    • Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines.

  • Time-Point Analysis: At predetermined time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Calculate the percentage of degradation for each compound under each condition by comparing the peak area of the parent compound at each time point to the initial (T=0) peak area.

Protocol 2: Stability-Indicating HPLC-UV Method for Alkoxy-Furanones

Objective: To separate and quantify the parent alkoxy-furanone from its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of the specific alkoxy-furanone (determined by UV scan).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Degradation Pathway and Workflow

The degradation of alkoxy-furanones can be visualized as a multi-step process, influenced by external stressors. The general workflow for assessing stability follows a logical progression from sample preparation to data analysis.

General Degradation Pathway of Alkoxy-Furanones cluster_degradation Degradation Pathways Alkoxy-Furanone Alkoxy-Furanone Hydrolysis Hydrolysis Alkoxy-Furanone->Hydrolysis H₂O (Acid/Base catalysis) Oxidation Oxidation Alkoxy-Furanone->Oxidation O₂ Thermal_Decomposition Thermal Decomposition Alkoxy-Furanone->Thermal_Decomposition Heat Degradation_Products Ring-Opened Products, Oxidized Species, etc. Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal_Decomposition->Degradation_Products

Caption: Major degradation pathways for alkoxy-furanones.

Workflow for Comparative Stability Analysis Start Start Sample_Preparation Prepare Alkoxy-Furanone Solutions Start->Sample_Preparation Forced_Degradation Apply Stress Conditions (pH, Temp, O₂, Light) Sample_Preparation->Forced_Degradation Time_Point_Sampling Collect Samples at Defined Intervals Forced_Degradation->Time_Point_Sampling HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Time_Point_Sampling->HPLC_Analysis Data_Analysis Calculate % Degradation and Half-life HPLC_Analysis->Data_Analysis Comparison Compare Stability of Different Derivatives Data_Analysis->Comparison End End Comparison->End

References

A Comparative Guide to the Validation of 4-Bromo-5-Ethoxy-2(5H)-Furanone as a LuxR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Bromo-5-Ethoxy-2(5H)-Furanone and its analogs as inhibitors of the LuxR transcriptional regulator, a key component of bacterial quorum sensing (QS). Due to the limited publicly available data specifically for this compound, this document leverages extensive research on structurally similar brominated furanones, such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (often referred to as C-30), as a proxy for its potential activity and mechanism of action. We compare these compounds with other known LuxR inhibitors and provide detailed experimental protocols for their validation.

Executive Summary

Brominated furanones have emerged as a promising class of LuxR inhibitors, effectively disrupting quorum sensing in various bacterial species. Their primary mechanism of action involves the destabilization of the LuxR protein, leading to its accelerated degradation and a subsequent reduction in its ability to bind to target DNA promoters. This multifaceted approach to QS inhibition makes them attractive candidates for the development of novel anti-virulence therapies. This guide presents a comparative overview of the inhibitory performance of brominated furanones against other classes of LuxR inhibitors, supported by experimental data and detailed validation protocols.

Comparative Performance of LuxR Inhibitors

The following table summarizes the quantitative data for representative LuxR inhibitors from different chemical classes. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, reporter systems, and bacterial strains used.

Compound ClassRepresentative CompoundTarget LuxR HomologAssay TypeIC50 Value (µM)Reference
Brominated Furanones Furanone C-30LasR, RhlRLuciferase Reporter Assay~10[1]
Benzaldehyde Derivatives ortho-VanillinLasR, RhlRβ-galactosidase Reporter437 - 1674[2][3]
Cinnamaldehyde Derivatives trans-CinnamaldehydeLuxRGFP Reporter Assay>1000[4]

Signaling Pathway and Inhibition Mechanism

The LuxR-type quorum sensing system is a cornerstone of bacterial communication, regulating a wide array of processes including virulence factor production and biofilm formation. The mechanism of LuxR inhibition by brominated furanones is distinct from competitive antagonism observed with some other inhibitors.

The LuxR Signaling Pathway

The canonical LuxR signaling pathway is initiated by the synthesis of acyl-homoserine lactone (AHL) autoinducers by a LuxI synthase. As the bacterial population density increases, AHLs accumulate. Upon reaching a threshold concentration, AHLs diffuse into the bacterial cytoplasm and bind to the LuxR protein. This binding event induces a conformational change in LuxR, promoting its dimerization and stabilization. The activated LuxR dimer then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.

LuxR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AHL_out AHL Autoinducer LuxR_inactive Inactive LuxR (Monomer) AHL_out->LuxR_inactive Diffusion & Binding LuxI LuxI Synthase LuxI->AHL_out Synthesis & Secretion LuxR_AHL LuxR-AHL Complex (Active Dimer) LuxR_inactive->LuxR_AHL Dimerization & Stabilization Degradation LuxR Degradation LuxR_inactive->Degradation Accelerated Proteolysis lux_box lux box (Promoter Region) LuxR_AHL->lux_box DNA Binding Gene_Expression Target Gene Expression lux_box->Gene_Expression Transcription Activation Proteins Virulence Factors, Biofilm Proteins, etc. Gene_Expression->Proteins Inhibitor Brominated Furanone (e.g., this compound) Inhibitor->LuxR_inactive Interaction AHL_precursor Precursors AHL_precursor->LuxI

Caption: The LuxR quorum sensing pathway and the inhibitory action of brominated furanones.

Mechanism of Inhibition by Brominated Furanones

Contrary to classic competitive inhibitors that vie for the same binding site as the native ligand, brominated furanones are thought to interact with LuxR at a different site. This interaction is believed to induce a conformational change that renders the LuxR protein unstable and susceptible to proteolytic degradation.[5] This leads to a decrease in the cellular concentration of LuxR, thereby preventing the activation of target genes, even in the presence of AHL autoinducers.

Experimental Validation Protocols

The following section details the methodologies for key experiments to validate the efficacy of potential LuxR inhibitors.

Bioluminescence/Fluorescence Reporter Assay for QS Inhibition

This assay quantitatively measures the inhibition of a LuxR-regulated reporter gene (e.g., luciferase (lux) or green fluorescent protein (gfp)) in a bacterial strain engineered to express LuxR and its corresponding promoter-reporter fusion.

Experimental Workflow:

Reporter_Assay_Workflow start Start culture Prepare overnight culture of reporter strain start->culture subculture Subculture to fresh media and grow to early-log phase culture->subculture dispense Dispense culture into 96-well microplate subculture->dispense treatment Add AHL autoinducer and varying concentrations of inhibitor compound dispense->treatment incubation Incubate with shaking at appropriate temperature treatment->incubation measure Measure OD600 and luminescence/fluorescence at regular intervals incubation->measure analyze Analyze data: Normalize reporter signal to cell density and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the bioluminescence/fluorescence reporter assay.

Detailed Protocol:

  • Strain and Culture Preparation:

    • Use an E. coli strain carrying two plasmids: one constitutively expressing the luxR gene and another containing a reporter gene (luxCDABE or gfp) downstream of a lux box-containing promoter (e.g., PluxI).

    • Grow the reporter strain overnight at 37°C in Luria-Bertani (LB) broth supplemented with the appropriate antibiotics for plasmid maintenance.

    • The following day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an early exponential phase (OD600 of 0.2-0.3).

  • Assay Setup:

    • In a 96-well, clear-bottom, black microplate, add the bacterial culture to each well.

    • Add the cognate AHL autoinducer (e.g., 3-oxo-C6-HSL for LuxR from Vibrio fischeri) to a final concentration known to induce a robust reporter signal.

    • Add the test inhibitor (e.g., this compound) in a serial dilution to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation and Measurement:

    • Incubate the microplate in a plate reader with shaking at 37°C.

    • Measure the optical density at 600 nm (OD600) to monitor bacterial growth and the reporter signal (luminescence or fluorescence) every 30 minutes for 6-8 hours.

  • Data Analysis:

    • Normalize the reporter signal by dividing it by the corresponding OD600 value to account for any effects of the compound on bacterial growth.

    • Plot the normalized reporter signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA) for LuxR-DNA Binding

EMSA is a technique used to detect protein-DNA interactions. This assay can determine if an inhibitor directly prevents the binding of LuxR to its target DNA promoter.

Experimental Workflow:

EMSA_Workflow start Start probe_prep Prepare labeled DNA probe (containing lux box) start->probe_prep protein_prep Purify LuxR protein start->protein_prep binding_reaction Set up binding reactions: LuxR + labeled probe ± inhibitor probe_prep->binding_reaction protein_prep->binding_reaction incubation Incubate at room temperature binding_reaction->incubation electrophoresis Run samples on a native polyacrylamide gel incubation->electrophoresis detection Detect labeled DNA (e.g., autoradiography, fluorescence imaging) electrophoresis->detection analyze Analyze band shifts to assess inhibition of DNA binding detection->analyze end End analyze->end

Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Detailed Protocol:

  • Preparation of Labeled DNA Probe:

    • Synthesize complementary oligonucleotides corresponding to the lux box promoter region.

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the 5' end of the probe with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin or a fluorescent dye).

    • Purify the labeled probe.

  • Protein Purification:

    • Overexpress and purify the LuxR protein from E. coli.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified LuxR protein, the labeled DNA probe, and a binding buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and glycerol).

    • In separate reactions, add varying concentrations of the inhibitor or a vehicle control.

    • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Native Polyacrylamide Gel Electrophoresis (PAGE):

    • Load the binding reactions onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Detection and Analysis:

    • After electrophoresis, visualize the labeled DNA. For radiolabeled probes, expose the gel to X-ray film or a phosphorimager screen. For non-radioactive probes, use an appropriate detection method (e.g., chemiluminescence for biotin, fluorescence scanner for fluorescent dyes).

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a LuxR-DNA complex. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates that the inhibitor interferes with the DNA binding of LuxR.

Conclusion

While direct quantitative data for this compound as a LuxR inhibitor remains to be published, the extensive research on its structural analogs strongly suggests its potential as a potent modulator of bacterial quorum sensing. The proposed mechanism of action, involving the destabilization of the LuxR protein, offers a compelling strategy for the development of anti-virulence agents. The experimental protocols detailed in this guide provide a robust framework for the validation and characterization of this and other novel LuxR inhibitors. Further research is warranted to elucidate the specific inhibitory profile of this compound and to fully assess its therapeutic potential.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-4-Bromo-2(5H)-Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the furanone scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products. This guide provides a comprehensive comparison of 5-substituted-4-bromo-2(5H)-furanones, focusing on their structure-activity relationships (SAR) in anticancer, antibacterial, and quorum sensing inhibition applications. The information is supported by experimental data, detailed protocols, and visualizations to facilitate further research and development in this promising area.

The 2(5H)-furanone core, particularly when halogenated, is a versatile starting point for the synthesis of compounds with a wide array of biological activities.[1] Strategic modifications at the 5-position of the 4-bromo-2(5H)-furanone ring have been shown to significantly influence the potency and selectivity of these derivatives, offering a pathway to fine-tune their therapeutic properties.

Comparative Analysis of Biological Activities

The biological evaluation of various 5-substituted-4-bromo-2(5H)-furanones has revealed distinct SAR trends across different therapeutic areas. The following sections summarize the key findings for anticancer, antibacterial, and quorum sensing inhibitory activities.

Anticancer Activity

Derivatives of 3,4-dibromo-5-hydroxy-2(5H)-furanone, also known as mucobromic acid (MBA), have demonstrated significant cytotoxic effects against various cancer cell lines. The substitution at the 5-hydroxyl group is a critical determinant of this activity. A systematic investigation into 5-O-silylated MBA derivatives has shown that these modifications can enhance antiproliferative activity compared to the parent compound.[2][3]

For instance, the introduction of different silyl groups allows for precise control over the potency and selectivity of these compounds.[2] One derivative, in particular, was found to induce apoptosis in colon cancer cells through the downregulation of survivin and the activation of caspase-3.[2][4] Other furanone derivatives have been shown to induce cell cycle arrest in the S-phase or G2/M phase, highlighting multiple potential mechanisms of anticancer action.[5][6][7]

Table 1: Anticancer Activity of 5-Substituted-4-bromo-2(5H)-furanone Derivatives

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
MBA -OHHCT-116 (Colon)>100[2]
3a -OTBDMSHCT-116 (Colon)1.3[8]
3b -OTIPSHCT-116 (Colon)7.3 - 21.3[2]
3c -OTBDPSHCT-116 (Colon)3.9 - 65.6[2]
3d -OSiPh3HCT-116 (Colon)1.6[8]
Compound 4e bis-2(5H)-furanone with benzidine coreC6 (Glioma)12.1[6][7]
Compound K (details not specified)MCF-7 (Breast)11.8[4]

IC50: Half maximal inhibitory concentration. TBDMS: tert-butyldimethylsilyl; TIPS: triisopropylsilyl; TBDPS: tert-butyldiphenylsilyl; SiPh3: triphenylsilyl.

Antibacterial Activity

The 2(5H)-furanone scaffold is also a known inhibitor of bacterial growth and biofilm formation.[9] The introduction of substituents at the 5-position of the 4-bromo-2(5H)-furanone core has been explored to develop novel antibacterial agents. For example, chiral sulfone derivatives incorporating terpene moieties at the 5-position have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus.[9]

Furthermore, the synthesis of 5-hydroxy-4-amino-2(5H)-furanones has yielded compounds with broad-spectrum antibiotic activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11]

Table 2: Antibacterial Activity of 5-Substituted-4-bromo-2(5H)-furanone Derivatives

Compound Class5-Substituent MoietyBacterial StrainMIC (µg/mL)Reference
Chiral Sulfonel-borneolS. aureus8[9]
Chiral Sulfonel-mentholS. aureus10[9]
5-Hydroxy-4-aminoVarious aminesS. aureus4 - 8[10]
5-Hydroxy-4-aminoVarious aminesE. coli(in micromolar range)[11]
5-Hydroxy-4-aminoVarious aminesP. aeruginosa(in micromolar range)[11]

MIC: Minimum Inhibitory Concentration.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial therapies.[2] Brominated furanones are well-established inhibitors of QS. The substitution pattern on the furanone ring plays a crucial role in their inhibitory activity.

Specifically, compounds like (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) and 5-(dibromomethylene)-2(5H)-furanone (GBr) have been shown to effectively reduce QS-controlled virulence factors in Pseudomonas aeruginosa.[2] Molecular docking studies suggest that these furanones act as antagonists of the LasR regulator, a key component of the QS system.[2]

Experimental Protocols

Synthesis of 5-O-Silylated Mucobromic Acid Derivatives

To a solution of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (mucobromic acid) in a suitable solvent (e.g., dichloromethane), the corresponding silyl chloride (e.g., TBDMS-Cl, TIPS-Cl) is added in the presence of a base (e.g., triethylamine or imidazole). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then purified using column chromatography on silica gel.[8]

MTT Assay for Anticancer Activity

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the furanone derivatives for a specified period (e.g., 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[4][6][7]

Broth Microdilution Assay for Antibacterial Activity

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial dilution of the furanone compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth). A standardized inoculum of the bacterial strain is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Visualization of Mechanism of Action

The anticancer activity of certain 5-substituted-4-bromo-2(5H)-furanones is mediated through the induction of apoptosis. The following diagram illustrates the proposed signaling pathway for a 5-O-silylated mucobromic acid derivative that leads to programmed cell death in colon cancer cells.[2][4]

anticancer_pathway cluster_cell Intracellular Signaling furanone 5-O-Silylated-4-bromo- 2(5H)-furanone survivin Survivin (IAP family) furanone->survivin Downregulation caspase3_inactive Pro-caspase-3 furanone->caspase3_inactive Activation cell_membrane Cancer Cell Membrane survivin->caspase3_inactive Inhibition caspase3_active Activated Caspase-3 caspase3_inactive->caspase3_active apoptosis Apoptosis caspase3_active->apoptosis

Caption: Proposed apoptotic pathway induced by a 5-O-silylated-4-bromo-2(5H)-furanone derivative.

References

Assessing the Specificity of 4-Bromo-5-Ethoxy-2(5H)-Furanone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of 4-Bromo-5-Ethoxy-2(5H)-Furanone and its analogs, focusing on their role as inhibitors of bacterial quorum sensing and biofilm formation. While specific quantitative data for this compound is limited in publicly available research, this document synthesizes findings from closely related brominated furanones to offer a valuable comparative perspective.

Introduction to Furanones and Quorum Sensing Inhibition

2(5H)-furanone derivatives are a class of heterocyclic compounds, some of which are naturally produced by marine algae as a defense mechanism against bacterial colonization. A significant body of research has demonstrated that certain brominated furanones can disrupt bacterial communication, a process known as quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, including the expression of virulence factors and the formation of biofilms. By interfering with QS, these furanones can attenuate bacterial pathogenicity without exerting bactericidal effects, which may reduce the selective pressure for the development of resistance.

The primary mechanism of action for many brominated furanones involves the competitive inhibition of LuxR-type transcriptional regulators. These proteins are bacterial receptors that bind to native signaling molecules, typically N-acyl-homoserine lactones (AHLs), to activate the expression of QS-controlled genes. Furanones, due to their structural similarity to AHLs, can bind to these receptors, thereby preventing the activation of downstream virulence pathways.

Comparative Analysis of Biological Activity

While specific data for this compound is not extensively available, the following table summarizes the biological activity of the well-studied analog, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (often referred to as Furanone C-30), and other derivatives. This data provides a benchmark for the potential activity of this compound.

Compound/AlternativeTarget OrganismBiological ActivityQuantitative DataReference
This compound -Quorum Sensing Inhibition, Biofilm InhibitionData not available in reviewed literature-
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (Furanone C-30) Pseudomonas aeruginosaBiofilm Formation Inhibition100% inhibition at 256-512 µg/mL; 92% inhibition at 128 µg/mL.[1][2][1][2]
Pseudomonas aeruginosaEradication of Pre-formed Biofilm92.9% eradication at 512 µg/mL; 90% eradication at 256 µg/mL.[1][2][1][2]
Escherichia coliBiofilm Formation Inhibition55% decrease in biofilm thickness at 60 µg/mL.[3][3]
Vibrio harveyiQuorum Sensing Inhibition3300-fold inhibition of AI-1 signaling at 10 µg/mL; 5500-fold inhibition of AI-2 signaling at 10 µg/mL.[3][3]
Pseudomonas putida F1Siderophore Synthesis Inhibition57% repression of siderophore synthesis at 100 µg/mL.[4][4]
5-(dibromomethylene)-2(5H)-furanone (GBr) Pseudomonas aeruginosa PA14Biofilm Formation Inhibition~90% inhibition at 10 µM and 50 µM.[5][5]
Pseudomonas aeruginosa INP-42 (clinical isolate)Biofilm Formation Inhibition~75% inhibition at 50 µM.[5][5]
Ellagic Acid Pseudomonas aeruginosaBiofilm Formation Inhibition41.6% inhibition at 512 µg/mL.[1][2][1][2]
Pseudomonas aeruginosaEradication of Pre-formed Biofilm33.1% eradication at 512 µg/mL.[1][2][1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of furanone activity are provided below.

Quorum Sensing Inhibition Assay: Chromobacterium violaceum Violacein Inhibition

This assay is a common method to screen for QS-inhibitory activity. Chromobacterium violaceum produces a purple pigment called violacein, the synthesis of which is regulated by a LuxI/LuxR-type QS system. Inhibition of violacein production without inhibiting bacterial growth indicates potential QS-antagonistic activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or the CV026 mutant which requires exogenous AHLs to produce violacein)

  • Luria-Bertani (LB) broth

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • N-hexanoyl-L-homoserine lactone (C6-HSL) for use with CV026

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a fresh overnight culture of C. violaceum in LB broth.

  • In a 96-well plate, add serial dilutions of the test compounds to wells containing fresh LB broth.

  • For assays using the CV026 mutant, add a constant sub-maximal concentration of C6-HSL to each well to induce violacein production.

  • Inoculate each well with the C. violaceum culture to a final OD600 of approximately 0.1.

  • Include appropriate controls: a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • After incubation, quantify bacterial growth by measuring the optical density at 600 nm (OD600).

  • To quantify violacein, centrifuge the plate to pellet the cells, discard the supernatant, and add a solvent (e.g., DMSO or ethanol) to extract the pigment from the cells.

  • Measure the absorbance of the extracted violacein at a wavelength of 585-595 nm.

  • Calculate the percentage of violacein inhibition relative to the untreated control, normalized to bacterial growth.

Anti-Biofilm Assay: Crystal Violet Staining

This method quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth)

  • Test compounds

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • Phosphate-buffered saline (PBS)

  • Ethanol (95%) or another suitable solvent for solubilization

Procedure:

  • Prepare a fresh overnight culture of the test bacterium.

  • In a 96-well plate, add serial dilutions of the test compounds to wells containing fresh growth medium.

  • Inoculate each well with the bacterial culture to a final OD600 of approximately 0.05.

  • Include positive (bacteria with no inhibitor) and negative (medium only) controls.

  • Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • After incubation, gently remove the planktonic (free-floating) bacteria by washing the wells with PBS.

  • Stain the adherent biofilms by adding the 0.1% crystal violet solution to each well and incubating at room temperature for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding ethanol to each well.

  • Quantify the biofilm biomass by measuring the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of quorum sensing inhibition by furanones and a typical experimental workflow for assessing anti-biofilm activity.

QuorumSensingInhibition Quorum Sensing Inhibition by Furanones cluster_bacterium Bacterial Cell AHL_synthase AHL Synthase (e.g., LuxI) AHL AHL Signal AHL_synthase->AHL produces LuxR LuxR-type Receptor AHL->LuxR binds to Gene_Expression Virulence Gene Expression LuxR->Gene_Expression activates Furanone Furanone Furanone->LuxR competitively inhibits Virulence Virulence Factors (e.g., Biofilm) Gene_Expression->Virulence leads to

Caption: Mechanism of quorum sensing inhibition by furanones.

AntiBiofilmWorkflow Anti-Biofilm Activity Assessment Workflow start Start culture Prepare Bacterial Overnight Culture start->culture setup_plate Set up 96-well Plate (Bacteria + Furanone) culture->setup_plate incubation Incubate (24-48h) for Biofilm Formation setup_plate->incubation wash1 Wash with PBS (Remove Planktonic Cells) incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with PBS (Remove Excess Stain) stain->wash2 solubilize Solubilize Stain (e.g., with Ethanol) wash2->solubilize measure Measure Absorbance (570-595 nm) solubilize->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: Experimental workflow for the crystal violet anti-biofilm assay.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-5-Ethoxy-2(5H)-Furanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Bromo-5-Ethoxy-2(5H)-Furanone (CAS No: 32978-38-4) in a laboratory setting.[1][2][3][4][5][6] Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Summary and GHS Classification

This compound is a chemical compound with the molecular formula C6H7BrO3.[2][7] It is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral).[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Hazard Classification Category Signal Word
Acute toxicity, oral4Warning
Skin corrosion/irritation2Warning
Serious eye damage/eye irritation2AWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation3Warning

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and process is necessary to determine the appropriate PPE.[8] The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific Equipment Standard
Eye and Face Protection Tightly fitting safety goggles or a face shield.[9]EN 166 or ANSI Z87.1
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[10]Check manufacturer's breakthrough times.
Body Protection Laboratory coat or chemical-resistant coveralls.[8][11]EN ISO 27065 for certified workwear.
Respiratory Protection Use in a well-ventilated area or with a certified respirator (e.g., N95, half-face mask) if ventilation is inadequate.[9][10]Follow a respiratory protection program.
Foot Protection Closed-toe shoes.[8]N/A

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is mandatory to minimize exposure and ensure safe handling.

  • Preparation :

    • Ensure a safety shower and eyewash station are accessible and functioning correctly.[12]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Avoid direct contact with skin and eyes.[12]

    • Do not breathe dust, fumes, or vapors.[12]

    • Prevent the formation of dust and aerosols.[12]

    • Do not eat, drink, or smoke in the handling area.[12]

    • Keep the container tightly closed when not in use.

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[13]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation occurs.[12][13]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[13]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Collect excess this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is known.

  • Storage :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon Reaction Complete emergency_spill Spill handle_react->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_react->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.